3-Bromo-5-ethoxy-4-hydroxybenzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-ethoxy-4-hydroxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-4,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCGZWYWRSRSMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C#N)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366319 | |
| Record name | 3-bromo-5-ethoxy-4-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330462-57-2 | |
| Record name | 3-bromo-5-ethoxy-4-hydroxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-Bromo-5-ethoxy-4-hydroxybenzonitrile
CAS Number: 330462-57-2
This technical guide provides a comprehensive overview of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile, a substituted benzonitrile compound of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, outlines a plausible synthetic pathway, and explores its potential, though currently undocumented, biological significance.
Chemical and Physical Properties
This compound is a multifaceted organic compound with a molecular structure that lends itself to a variety of chemical interactions.[1] The presence of a bromine atom, an ethoxy group, a hydroxyl group, and a nitrile functional group on a benzene ring gives it a unique combination of properties.[1] The nitrile group is electron-withdrawing, which can influence the compound's overall reactivity and stability.[1]
A summary of its key quantitative data is presented in the table below.
| Property | Value | Source |
| CAS Number | 330462-57-2 | [1][2][3] |
| Molecular Formula | C₉H₈BrNO₂ | [3] |
| Molecular Weight | 242.07 g/mol | [3] |
| Purity | Typically ≥97% | [3] |
| Predicted XlogP | 2.3 | [4] |
| Monoisotopic Mass | 240.97385 Da | [4] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
A potential two-step synthesis is outlined below, starting from the commercially available 3-ethoxy-4-hydroxybenzaldehyde.
References
An In-depth Technical Guide to 3-Bromo-5-ethoxy-4-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-ethoxy-4-hydroxybenzonitrile is a substituted benzonitrile compound with potential applications in medicinal chemistry and pharmaceutical research.[1] Its structure, featuring a bromine atom, an ethoxy group, a hydroxyl group, and a nitrile group on a benzene ring, suggests a range of chemical properties and potential biological activities.[1] This technical guide provides a summary of the currently available chemical and physical data for this compound, outlines general experimental considerations, and discusses the potential for biological activity based on related structures.
Core Chemical Properties
Currently, experimentally determined quantitative data for this compound is limited in publicly accessible literature. The available information, primarily from chemical suppliers and computational predictions, is summarized below.
| Property | Value | Source |
| Chemical Formula | C₉H₈BrNO₂ | Cymit Química S.L.[1] |
| Molecular Weight | 242.07 g/mol | Cymit Química S.L., Vibrant Pharma Inc.[1][2] |
| CAS Number | 330462-57-2 | Cymit Química S.L., Vibrant Pharma Inc.[1][2] |
| Purity | Typically ≥97% | Cymit Química S.L., Vibrant Pharma Inc.[1][2] |
| Predicted XlogP | 2.3 | PubChemLite[3] |
| Predicted Boiling Point | 295.7 °C at 760 mmHg | Not specified in search results |
| Predicted Flash Point | 132.6 °C | Not specified in search results |
| Melting Point | Data not available | |
| pKa | Data not available | |
| Aqueous Solubility | Data not available |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group (a quartet for the -CH₂- and a triplet for the -CH₃), and the hydroxyl proton. The chemical shifts of the aromatic protons would be influenced by the positions of the bromine, ethoxy, hydroxyl, and nitrile substituents.
-
¹³C NMR: The carbon NMR spectrum would reveal unique signals for each carbon atom in the molecule, including the two aromatic carbons attached to the substituents, the four other aromatic carbons, the two carbons of the ethoxy group, and the carbon of the nitrile group.
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the O-H stretch of the hydroxyl group, the C≡N stretch of the nitrile group, C-O stretches of the ether and phenol, and various C-H and C=C stretches of the aromatic ring.
Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the compound's molecular weight, as well as fragmentation patterns characteristic of the substituted benzonitrile structure. The isotopic pattern of bromine would be a key feature in the mass spectrum.
Experimental Protocols: General Considerations
Detailed, validated experimental protocols for the synthesis and analysis of this compound are not currently published in readily accessible scientific literature. However, general methodologies for the synthesis and characterization of similar substituted benzonitriles can be adapted.
Synthesis Workflow
A plausible synthetic route for this compound could involve a multi-step process starting from a commercially available substituted phenol. A generalized workflow is depicted below.
Caption: A generalized synthetic workflow for this compound.
Note: The specific reagents and reaction conditions would require optimization and experimental validation.
Characterization Workflow
Following synthesis, the compound would be purified and its structure confirmed using a standard analytical workflow.
References
3-Bromo-5-ethoxy-4-hydroxybenzonitrile molecular structure
An In-depth Technical Guide to 3-Bromo-5-ethoxy-4-hydroxybenzonitrile
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, potential synthesis, and plausible biological activities of this compound. The information is intended for researchers, scientists, and drug development professionals.
Molecular Structure and Identifiers
This compound is an aromatic organic compound.[1][2] Its structure features a benzene ring substituted with a bromine atom, an ethoxy group (-OCH2CH3), a hydroxyl group (-OH), and a nitrile group (-C≡N).[1][2] The presence of these functional groups suggests potential for diverse chemical reactivity and biological activity. The nitrile group is electron-withdrawing, which can influence the compound's overall stability and reactivity, while the hydroxyl group can participate in hydrogen bonding, potentially affecting its solubility in polar solvents.[1][2] The ethoxy group adds hydrophobic character, and the bromine atom can impact the molecule's polarity and reactivity.[1][2]
A summary of the key identifiers for this compound is presented in the table below.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 330462-57-2[3][4][5] |
| Molecular Formula | C9H8BrNO2[3][4][5] |
| Molecular Weight | 242.07 g/mol [3][4][5] |
| SMILES String | CCOc1cc(cc(c1O)Br)C#N[1] |
| InChI String | InChI=1S/C9H8BrNO2/c1-2-13-8-4-6(5-11)3-7(10)9(8)12/h3-4,12H,2H2,1H3[1] |
| Purity | Typically available at ≥97%[3][4] |
Physicochemical Properties
| Property | Value |
| Physical State | Solid (powder) |
| Storage Conditions | Room temperature[3][4] |
| Solubility | Expected to have some solubility in polar solvents due to the hydroxyl group.[1] |
Note: Specific quantitative data for melting point, boiling point, and solubility are not currently available in published literature.
Potential Synthesis Protocol
A specific, detailed experimental protocol for the synthesis of this compound is not described in readily accessible scientific literature. However, based on general methods for the synthesis of substituted benzonitriles, a plausible synthetic route can be proposed. A common method for introducing a nitrile group to a benzene ring is through the dehydration of an aldoxime, which can be formed from the corresponding benzaldehyde.
The following diagram illustrates a hypothetical experimental workflow for the synthesis of this compound starting from 4-hydroxy-3,5-diiodobenzaldehyde, a commercially available starting material.
Spectroscopic Data
While specific spectral data is not publicly available, chemical suppliers indicate that the structure of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2]
Potential Biological Activity and Signaling Pathways
There is no specific research on the biological activity or the signaling pathways directly modulated by this compound. However, the broader class of compounds known as brominated phenols, found in marine algae, has been reported to exhibit a range of biological activities.[1][6] These activities include antioxidant, antimicrobial, anticancer, and anti-diabetic effects.[1][6]
The antioxidant activity of some bromophenols is suggested to be mediated through the activation of the Nrf2 signaling pathway.[6] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. The following diagram illustrates a conceptual signaling pathway that could be investigated for this compound, based on the known activities of related bromophenols.
Additionally, some bromophenol derivatives have shown inhibitory effects on enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is a target in the management of diabetes.[1]
It is crucial to emphasize that these are potential activities based on structurally related compounds, and dedicated experimental studies are required to confirm if this compound exhibits similar biological effects.
Conclusion
This compound is a substituted benzonitrile with potential for further investigation in medicinal chemistry and drug development. While detailed experimental data is currently limited, its structural features suggest a range of possible chemical and biological properties. The information and hypothesized pathways presented in this guide are intended to serve as a foundation for future research into this compound. Further experimental validation is necessary to fully characterize its physicochemical properties, develop optimized synthesis protocols, and elucidate its biological activities and mechanisms of action.
References
- 1. Bromophenols in Marine Algae and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 330462-57-2: this compound [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. vibrantpharma.com [vibrantpharma.com]
- 5. scbt.com [scbt.com]
- 6. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Bromo-5-ethoxy-4-hydroxybenzonitrile, a substituted benzonitrile derivative with potential applications in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the bromination of 4-hydroxybenzonitrile, followed by an ethoxylation reaction. This document details the experimental protocols, relevant data, and logical workflows to facilitate its synthesis in a laboratory setting.
Synthesis Pathway Overview
The synthesis of this compound can be efficiently achieved through a two-step reaction sequence starting from the commercially available 4-hydroxybenzonitrile. The pathway involves:
-
Bromination: The electrophilic substitution of a bromine atom onto the aromatic ring of 4-hydroxybenzonitrile to yield 3-bromo-4-hydroxybenzonitrile.
-
Ethoxylation: A Williamson ether synthesis to introduce the ethoxy group, affording the final product, this compound.
The overall transformation is depicted in the following workflow:
Caption: Overall synthesis workflow for this compound.
Experimental Protocols
The following protocols are based on established chemical transformations and analogous procedures reported in the scientific literature.
Step 1: Synthesis of 3-Bromo-4-hydroxybenzonitrile (Bromination)
This procedure outlines the bromination of 4-hydroxybenzonitrile.
Reaction Scheme:
Caption: Bromination of 4-hydroxybenzonitrile.
Methodology:
-
To a solution of 4-hydroxybenzonitrile (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid, add elemental bromine (1-1.2 equivalents) dropwise at a controlled temperature (typically 0-5 °C).
-
The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (e.g., 2-4 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of a reducing agent solution, such as aqueous sodium thiosulfate, to remove any unreacted bromine.
-
The crude product is then extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting solid can be further purified by recrystallization or column chromatography to yield pure 3-bromo-4-hydroxybenzonitrile.
Step 2: Synthesis of this compound (Ethoxylation)
This procedure details the ethoxylation of 3-bromo-4-hydroxybenzonitrile via a Williamson ether synthesis. The following protocol is adapted from a similar synthesis of an alkoxy-benzonitrile derivative.
Reaction Scheme:
Caption: Ethoxylation of 3-bromo-4-hydroxybenzonitrile.
Methodology:
-
A mixture of 3-bromo-4-hydroxybenzonitrile (1 equivalent), anhydrous potassium carbonate (2-3 equivalents) as a base, and a catalytic amount of potassium iodide (optional, to facilitate the reaction with ethyl bromide) is prepared in a suitable solvent like acetone or N,N-dimethylformamide (DMF).
-
To this suspension, ethyl iodide or ethyl bromide (1.1-1.5 equivalents) is added.
-
The reaction mixture is heated to reflux (for acetone) or stirred at an elevated temperature (for DMF) for several hours (typically 6-12 hours), with the progress monitored by TLC.
-
After the reaction is complete, the inorganic solids are removed by filtration.
-
The filtrate is concentrated under reduced pressure to remove the solvent.
-
The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product. Please note that the yield for the final product is an estimate based on analogous reactions and may vary depending on the specific reaction conditions and purification methods employed.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 4-Hydroxybenzonitrile | C₇H₅NO | 119.12 | White to off-white crystalline powder |
| 3-Bromo-4-hydroxybenzonitrile | C₇H₄BrNO | 198.02 | Off-white to light brown solid |
| This compound | C₉H₈BrNO₂ | 242.07 | Off-white to pale yellow solid |
Table 2: Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Typical Reaction Time | Expected Yield (%) |
| 1 | Bromination | Bromine | Dichloromethane | 2-4 hours | 85-95% |
| 2 | Ethoxylation | Ethyl Iodide, K₂CO₃ | Acetone | 6-12 hours | 70-85% (estimated) |
Mandatory Visualizations
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression from the starting material to the final product, highlighting the key transformation at each stage.
Caption: Logical flow of the synthesis pathway.
Experimental Workflow for Purification
This diagram outlines a general workflow for the purification of the final product after the ethoxylation step.
Caption: General purification workflow.
3-Bromo-5-ethoxy-4-hydroxybenzonitrile: A Versatile Building Block in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3-Bromo-5-ethoxy-4-hydroxybenzonitrile is a substituted aromatic nitrile, a class of organic compounds that feature prominently as intermediates and synthons in the preparation of a wide array of more complex molecules. Its chemical structure, characterized by a benzene ring functionalized with a bromine atom, an ethoxy group, a hydroxyl group, and a nitrile group, offers multiple reaction sites, making it a valuable building block in synthetic organic chemistry. While specific, direct applications of this compound as an end-product are not extensively documented in publicly available scientific literature, its potential lies in its utility as a precursor for the synthesis of novel compounds with potential biological activities.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Source |
| CAS Number | 330462-57-2 | [1][2] |
| Molecular Formula | C₉H₈BrNO₂ | [1][2] |
| Molecular Weight | 242.07 g/mol | [2] |
| Appearance | Not specified (likely a solid) | N/A |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Room temperature | [2] |
Synthesis and Reactivity
The synthesis of this compound is not detailed in readily available literature, but it is offered by various chemical suppliers, indicating established synthetic routes exist.[1][2][3] The reactivity of this molecule is dictated by its functional groups:
-
Hydroxyl Group (-OH): Can undergo O-alkylation, O-acylation, and other reactions typical of phenols. It can also influence the reactivity of the aromatic ring.
-
Nitrile Group (-CN): Can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. It can also participate in cycloaddition reactions.
-
Aromatic Ring: The electron-donating hydroxyl and ethoxy groups, and the electron-withdrawing nitrile and bromine groups, influence the regioselectivity of electrophilic aromatic substitution reactions.
-
Bromine Atom (-Br): Can be substituted via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form carbon-carbon or carbon-heteroatom bonds.
Potential Applications in Research and Development
While specific biological activities or pharmacological uses of this compound itself are not well-documented, its structural motifs are present in compounds with known biological relevance. Substituted benzonitriles are a well-established class of compounds in medicinal chemistry, with applications as enzyme inhibitors, receptor antagonists, and other therapeutic agents.
The true value of this compound for researchers lies in its potential as a scaffold or intermediate for the synthesis of more complex molecules. The versatile functional groups allow for a variety of chemical transformations, enabling the generation of libraries of novel compounds for screening in drug discovery programs.
Logical Relationship of Functional Groups in Synthesis
The interplay of the functional groups on the benzonitrile ring allows for a logical and stepwise approach to the synthesis of diverse derivatives.
Conclusion
This compound is a chemical compound primarily utilized as a versatile building block in organic synthesis. Its value to the scientific community, particularly in the field of drug discovery and materials science, is derived from its potential to be chemically modified at its various functional groups to generate novel and diverse molecular architectures. While direct, in-depth technical data on its specific end-uses is scarce, its role as a key intermediate underscores its importance in the broader landscape of chemical research and development. Further investigation into the derivatization of this compound could lead to the discovery of new molecules with significant biological or material properties.
References
An In-depth Technical Guide to 3-Bromo-5-ethoxy-4-hydroxybenzonitrile
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile, targeted towards researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
IUPAC Name: this compound.[1]
Synonyms:
-
Benzonitrile, 3-bromo-5-ethoxy-4-hydroxy-[1]
Chemical Structure:
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO₂ | [1][2] |
| Molecular Weight | 242.07 g/mol | [2] |
| CAS Number | 330462-57-2 | [2] |
| Boiling Point | 295.7 °C at 760 mmHg | [3] |
| Flash Point | 132.6 °C | [3] |
| Melting Point | Not available | |
| Predicted XlogP | 2.3 | [1] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 |
Note: Some physical properties like melting point have not been experimentally determined in the available literature. Spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra are noted to be available from some commercial suppliers but specific data is not publicly available.[4]
Potential Biological Activity
Direct experimental data on the biological activity of this compound is not extensively available in public literature. However, the structural motifs present in the molecule, namely the benzonitrile and brominated phenol groups, are found in compounds with a range of biological activities.
-
Anticancer Activity: Benzonitrile derivatives have been investigated for their potential as anticancer agents.[5] The presence of a bromine atom on an aromatic ring can sometimes enhance the cytotoxic effects of a molecule.
-
Antimicrobial Activity: Halogenated phenolic compounds are known to exhibit antimicrobial properties. Studies on flavonoid derivatives have shown that the presence of bromine can contribute to their antimicrobial effects.[6][7]
Experimental Protocols
A. Synthesis of this compound
Proposed Synthetic Pathway:
A potential two-step synthesis could involve:
-
Bromination of 4-hydroxy-3-ethoxybenzonitrile: This would introduce the bromine atom at the 5-position.
-
Alternatively, starting with 4-hydroxybenzonitrile: A two-step process of bromination followed by ethoxylation could be employed.
Illustrative Experimental Protocol (Adapted from a similar synthesis):
-
Step 1: Bromination of 4-hydroxybenzonitrile.
-
Dissolve 4-hydroxybenzonitrile in a suitable solvent (e.g., a chlorinated solvent like dichloromethane or a polar aprotic solvent).
-
Cool the reaction mixture in an ice bath.
-
Slowly add a brominating agent (e.g., bromine or N-bromosuccinimide) to the solution.
-
Allow the reaction to proceed to completion, monitoring by thin-layer chromatography (TLC).
-
Work up the reaction mixture to isolate the brominated product, 3-bromo-4-hydroxybenzonitrile.
-
-
Step 2: Ethoxylation of 3-bromo-4-hydroxybenzonitrile.
-
Dissolve 3-bromo-4-hydroxybenzonitrile in a polar aprotic solvent (e.g., acetone or DMF).
-
Add a base (e.g., potassium carbonate) to deprotonate the hydroxyl group.
-
Add an ethylating agent (e.g., ethyl iodide or diethyl sulfate).
-
Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and perform an aqueous workup to isolate the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
B. In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Mandatory Visualizations
Diagram 1: Proposed Synthesis Workflow
Caption: A proposed two-step synthesis of this compound.
Diagram 2: General Workflow for MTT Assay
Caption: A generalized workflow for determining the cytotoxicity of a compound using the MTT assay.
Diagram 3: Simplified Apoptosis Signaling Pathway
Caption: A simplified overview of major apoptotic signaling pathways that can be targeted by anticancer compounds.
References
- 1. PubChemLite - this compound (C9H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. echemi.com [echemi.com]
- 4. 3-BROMO-5-ETHOXY-4-HYDROXY-BENZONITRILE(330462-57-2) 1H NMR [m.chemicalbook.com]
- 5. CAS-6952-59-6, 3-Bromo Benzonitrile for Synthesis (M-Bromobenzonitrile) Manufacturers, Suppliers & Exporters in India | 029005 [cdhfinechemical.com]
- 6. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile: A Technical Guide
Introduction
3-Bromo-5-ethoxy-4-hydroxybenzonitrile is a substituted aromatic compound with potential applications in pharmaceutical and materials science research. Its chemical structure, featuring a benzonitrile core with bromo, ethoxy, and hydroxyl substituents, gives rise to a unique spectroscopic signature. This guide provides an in-depth analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The information presented is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of its structural characterization.
While specific experimental data for this compound is not widely published, the following spectral predictions are based on established principles of spectroscopy and data from structurally similar molecules.[1][2]
Predicted Spectral Data
The molecular structure of this compound is C₉H₈BrNO₂ with a molecular weight of 242.07 g/mol .[3] The predicted spectral data are summarized in the tables below.
Table 1: Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethoxy group. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.2 - 7.4 | Singlet | 2H | Aromatic C-H |
| ~5.5 - 6.0 | Singlet | 1H | Phenolic O-H |
| 4.12 (quartet) | Quartet | 2H | -OCH₂CH₃ |
| 1.45 (triplet) | Triplet | 3H | -OCH₂CH₃ |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS at 0 ppm.
Table 2: Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are sensitive to the local electronic environment of each carbon atom.
| Chemical Shift (δ, ppm) | Assignment |
| ~150 - 155 | C-OH |
| ~148 - 152 | C-OEt |
| ~135 - 140 | Aromatic C-H |
| ~118 - 122 | C-CN |
| ~115 - 120 | C-Br |
| ~110 - 115 | Aromatic C-H |
| ~105 - 110 | C-CN |
| ~65 | -OCH₂CH₃ |
| ~15 | -OCH₂CH₃ |
Solvent: CDCl₃ or DMSO-d₆.
Table 3: Predicted IR Absorption Data
The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3500 - 3200 | O-H | Phenolic hydroxyl stretch (broad) |
| ~3100 - 3000 | C-H | Aromatic C-H stretch |
| ~2980 - 2850 | C-H | Aliphatic C-H stretch (ethoxy) |
| ~2230 - 2210 | C≡N | Nitrile stretch |
| ~1600 - 1450 | C=C | Aromatic ring stretch |
| ~1250 - 1200 | C-O | Aryl-alkyl ether stretch (asymmetric) |
| ~1050 - 1000 | C-O | Aryl-alkyl ether stretch (symmetric) |
| ~600 - 500 | C-Br | Carbon-bromine stretch |
Table 4: Predicted Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern. A key feature will be the isotopic pattern of the molecular ion due to the presence of bromine.
| m/z | Ion | Notes |
| 241 | [M]⁺ | Molecular ion peak (for ⁷⁹Br) |
| 243 | [M+2]⁺ | Isotopic peak for ⁸¹Br, approximately equal in intensity to the M⁺ peak. |
Experimental Protocols
The following are generalized protocols for obtaining the spectral data described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Phase (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive and negative ion modes over a mass range that includes the expected molecular weight (e.g., m/z 50-500).
-
GC-MS: If the compound is sufficiently volatile and thermally stable, inject the sample solution onto a GC column. The separated compound will then be introduced into the mass spectrometer for ionization (typically by Electron Ionization - EI) and analysis.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and its characteristic isotopic pattern, as well as any significant fragment ions.
Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.
Correlation of Structure with Predicted Spectral Data
This diagram shows the chemical structure of this compound and correlates its different parts with their expected signals in the various spectra.
References
A Technical Guide to the Solubility of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on a qualitative assessment based on its chemical structure and provides a comprehensive, generalized experimental protocol for determining its solubility in common laboratory solvents.
Introduction to this compound
This compound is an aromatic organic compound with the chemical formula C₉H₈BrNO₂.[1][2] Its structure is characterized by a benzene ring substituted with a bromine atom, an ethoxy group (-OCH₂CH₃), a hydroxyl group (-OH), and a nitrile group (-C≡N).[1] The presence of these functional groups dictates its physicochemical properties, including its solubility. The hydroxyl group allows for hydrogen bonding, suggesting potential solubility in polar solvents, while the ethoxy group adds hydrophobic character.[1] The nitrile group is electron-withdrawing, and the overall molecule has a molecular weight of approximately 242.07 g/mol .[1][3] Such compounds are often of interest in medicinal chemistry and materials science as versatile building blocks.[1]
Qualitative Solubility Assessment
A precise quantitative measure of solubility is best determined experimentally. However, based on the principle of "like dissolves like," we can predict the likely solubility of this compound in various common laboratory solvents.[4][5]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of the hydroxyl group allows the compound to act as a hydrogen bond donor, and the oxygen of the ethoxy and hydroxyl groups, as well as the nitrogen of the nitrile group, can act as hydrogen bond acceptors. Therefore, some degree of solubility is expected in polar protic solvents. Solubility in water is likely to be low due to the hydrophobic benzene ring and ethoxy group. Alcohols like methanol and ethanol are expected to be better solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents can accept hydrogen bonds and have a significant dipole moment, which should allow them to effectively solvate this compound. High solubility is generally expected in solvents like DMSO and DMF.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): Due to the polar functional groups (hydroxyl and nitrile), the compound is expected to have low solubility in nonpolar solvents like hexane. Solvents with intermediate polarity, such as dichloromethane and toluene, may show some limited solvating power.
Quantitative Solubility Data
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | Polar Protic | 25 | Data not available | |
| Methanol | Polar Protic | 25 | Data not available | |
| Ethanol | Polar Protic | 25 | Data not available | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Data not available | |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | Data not available | |
| Acetonitrile | Polar Aprotic | 25 | Data not available | |
| Acetone | Polar Aprotic | 25 | Data not available | |
| Ethyl Acetate | Intermediate Polarity | 25 | Data not available | |
| Dichloromethane | Intermediate Polarity | 25 | Data not available | |
| Toluene | Nonpolar | 25 | Data not available | |
| Hexane | Nonpolar | 25 | Data not available |
Experimental Protocol for Solubility Determination (Equilibrium Shake-Flask Method)
This section details a standard protocol for determining the equilibrium solubility of this compound. This method is considered a reliable way to measure thermodynamic solubility.
4.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent (in which the compound is freely soluble, e.g., DMSO or acetonitrile) to generate a calibration curve.
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 1 mL). The goal is to have undissolved solid remaining after equilibrium is reached.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any remaining solid particles. Dilute the filtered solution with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer. Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.
-
Calculation: Calculate the solubility of the compound in the test solvent using the following formula, taking into account the dilution factor:
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution factor
4.3. Experimental Workflow Diagram
Caption: Workflow for equilibrium solubility determination.
Signaling Pathways and Biological Context
Currently, there is no specific information available in the searched literature linking this compound to established signaling pathways. However, substituted benzonitriles and bromophenols are classes of compounds with known biological activities. For instance, bromophenols isolated from marine algae have demonstrated anti-inflammatory and other pharmacological properties. Should this compound be investigated for its biological effects, a common initial step would be to assess its impact on key cellular signaling pathways, such as the NF-κB or MAPK pathways, which are central to inflammation.
The following diagram illustrates a generalized workflow for investigating the biological activity of a novel compound like this compound after its solubility has been characterized.
Caption: General workflow for biological activity screening.
Conclusion
While quantitative solubility data for this compound is not currently published, its molecular structure suggests moderate solubility in polar aprotic and alcoholic solvents, with limited solubility in water and nonpolar solvents. For researchers and drug development professionals, the experimental determination of its solubility is a critical first step for any application, from chemical synthesis to biological screening. The provided shake-flask protocol offers a robust method for obtaining this essential physicochemical parameter.
References
3-Bromo-5-ethoxy-4-hydroxybenzonitrile physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-ethoxy-4-hydroxybenzonitrile is a substituted benzonitrile compound with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring a bromine atom, an ethoxy group, a hydroxyl group, and a nitrile group on a benzene ring, imparts a unique combination of properties that make it an interesting candidate for further investigation. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, compiled from available data.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. While some experimental data is available, several properties are yet to be definitively determined.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 330462-57-2 | [1] |
| Molecular Formula | C₉H₈BrNO₂ | [1] |
| Molecular Weight | 242.07 g/mol | [1] |
| Boiling Point | 295.7 °C at 760 mmHg | MSDS |
| Flash Point | 132.6 °C | MSDS |
| Density | 1.62 g/cm³ | MSDS |
| Melting Point | Not available | |
| Solubility | No specific data available. The hydroxyl group suggests potential solubility in polar solvents. | |
| pKa | No specific data available. |
Spectral Data
Detailed spectral analysis is crucial for the structural elucidation and purity assessment of this compound. While specific spectra are not widely published, chemical databases indicate the availability of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.[2] Predicted mass spectrometry data is also available.[3]
Researchers are advised to consult specialized databases such as ChemicalBook for detailed spectral information.
Reactivity and Chemical Behavior
The reactivity of this compound is influenced by its various functional groups:
-
Nitrile Group (-CN): This electron-withdrawing group can participate in various chemical transformations, including hydrolysis to a carboxylic acid or reduction to an amine.
-
Phenolic Hydroxyl Group (-OH): The acidic proton of the hydroxyl group can be deprotonated, and the oxygen atom can undergo alkylation or acylation reactions.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, with the directing effects of the existing substituents influencing the position of new substituents. The presence of the bromine atom also allows for participation in cross-coupling reactions.
Experimental Protocols
Synthesis of Substituted Benzonitriles
A potential synthetic pathway could start from 4-hydroxy-3-ethoxybenzonitrile. The bromination of this precursor would introduce a bromine atom onto the aromatic ring. The regioselectivity of the bromination would be directed by the existing hydroxyl and ethoxy groups.
General Workflow for the Synthesis of a Related Compound (3,5-dibromo-4-hydroxybenzonitrile):
The following diagram illustrates a generalized workflow for the synthesis of a structurally related compound, which could be adapted for the target molecule.
Caption: Generalized synthetic workflow for a related brominated hydroxybenzonitrile.
Biological Activity
There is currently no specific experimental data available in the public domain regarding the biological activity of this compound. However, the structural motifs present in the molecule are found in compounds with a range of biological activities. Substituted benzonitriles are known to exhibit various pharmacological properties, and the presence of a halogen and an alkoxy group can significantly influence a molecule's biological profile.
Further research, including in vitro and in vivo assays, is required to determine the biological activity of this compound.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[4] It is important to avoid contact with skin and eyes and to prevent the formation of dust and aerosols.[4] Standard laboratory safety protocols should be followed when working with this compound. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical compound with a range of interesting physical and chemical properties. While some fundamental data has been compiled, significant gaps remain in the understanding of its melting point, solubility, pKa, and biological activity. This technical guide serves as a foundational resource for researchers and professionals, highlighting the current state of knowledge and identifying areas for future investigation. The potential for this molecule in various scientific fields warrants further experimental exploration of its synthesis, characterization, and biological evaluation.
References
A Technical Guide to the Synthesis of Substituted Hydroxybenzonitriles: Methods, Mechanisms, and Applications
For Researchers, Scientists, and Drug Development Professionals
Substituted hydroxybenzonitriles are a class of aromatic compounds featuring both a hydroxyl and a nitrile group on a benzene ring. This unique bifunctional arrangement makes them valuable intermediates and key building blocks in a wide range of applications, from pharmaceuticals and agrochemicals to materials science.[1] In medicinal chemistry, the hydroxybenzonitrile scaffold is integral to the synthesis of various therapeutic agents, including antiviral drugs and enzyme inhibitors.[2][3] In the agrochemical industry, halogenated hydroxybenzonitriles are the basis for potent herbicides.[4] This in-depth technical guide provides a comprehensive review of the primary synthetic routes to substituted hydroxybenzonitriles, complete with detailed experimental protocols, comparative quantitative data, and visualizations of the reaction workflows.
Core Synthetic Strategies
The synthesis of substituted hydroxybenzonitriles can be achieved through several distinct chemical transformations. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and scalability. The most prominent strategies include the conversion of substituted phenols via formylation and subsequent transformation, the Sandmeyer reaction of aminophenols, the cyanation of halophenols, and direct C-H functionalization of phenols.
Synthesis from Substituted Phenols via Formylation
A common and versatile two-step approach involves the initial formylation of a substituted phenol to yield a hydroxybenzaldehyde, which is then converted to the corresponding nitrile. This strategy is particularly useful for introducing the cyano group ortho to the hydroxyl group.
Several classic named reactions can be employed for the ortho-formylation of phenols, each with its own advantages and limitations.
-
Reimer-Tiemann Reaction: This reaction uses chloroform and a strong base to generate dichlorocarbene, which then acts as the electrophile to formylate the phenol, primarily at the ortho position.[4][5][6]
-
Duff Reaction: The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, also favoring ortho-formylation.[7][8][9][10]
-
Casnati-Skattebøl Reaction: This method involves the reaction of a magnesium phenolate with formaldehyde, providing high ortho-selectivity.[11][12]
The resulting hydroxybenzaldehyde is typically converted to the nitrile in a two-step sequence involving the formation of an aldoxime followed by dehydration.
-
Oximation: The aldehyde reacts with hydroxylamine (often from hydroxylamine hydrochloride or sulfate) to form the corresponding aldoxime.[13][14]
-
Dehydration: The aldoxime is then dehydrated using various reagents such as acetic anhydride, thionyl chloride, or formic acid with sodium formate to yield the desired hydroxybenzonitrile.[14][15][16]
// Nodes Phenol [label="Substituted Phenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Formylation [label="ortho-Formylation\n(Reimer-Tiemann, Duff, etc.)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Aldehyde [label="Substituted\nHydroxybenzaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; Oximation [label="Oximation\n(NH2OH)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Oxime [label="Substituted\nHydroxybenzaldoxime", fillcolor="#F1F3F4", fontcolor="#202124"]; Dehydration [label="Dehydration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Nitrile [label="Substituted\nHydroxybenzonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Phenol -> Formylation [arrowhead=normal, color="#34A853"]; Formylation -> Aldehyde [arrowhead=normal, color="#34A853"]; Aldehyde -> Oximation [arrowhead=normal, color="#EA4335"]; Oximation -> Oxime [arrowhead=normal, color="#EA4335"]; Oxime -> Dehydration [arrowhead=normal, color="#FBBC05"]; Dehydration -> Nitrile [arrowhead=normal, color="#FBBC05"]; }
Diagram 1: Synthesis via formylation and subsequent nitrile formation.The Sandmeyer Reaction
The Sandmeyer reaction is a classic and reliable method for introducing a cyano group onto an aromatic ring.[13] This process begins with a substituted aminophenol, which is converted to a diazonium salt. The diazonium group is then displaced by a cyanide ion, typically using a copper(I) cyanide catalyst.[17][18]
// Nodes Aminophenol [label="Substituted\nAminophenol", fillcolor="#F1F3F4", fontcolor="#202124"]; Diazotization [label="Diazotization\n(NaNO2, H+)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Diazonium [label="Aryl Diazonium Salt", fillcolor="#F1F3F4", fontcolor="#202124"]; Cyanation [label="Cyanation\n(CuCN)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Nitrile [label="Substituted\nHydroxybenzonitrile", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Aminophenol -> Diazotization [arrowhead=normal, color="#34A853"]; Diazotization -> Diazonium [arrowhead=normal, color="#34A853"]; Diazonium -> Cyanation [arrowhead=normal, color="#EA4335"]; Cyanation -> Nitrile [arrowhead=normal, color="#EA4335"]; }
Diagram 2: The Sandmeyer reaction pathway.Cyanation of Halogenated Phenols
This approach involves the direct displacement of a halogen substituent on the phenol ring with a cyanide group.
-
Rosenmund-von Braun Reaction: This method traditionally uses a stoichiometric amount of copper(I) cyanide to displace an aryl halide.[19][20][21] Modern modifications have been developed to use catalytic amounts of copper and milder reaction conditions.[22]
-
Palladium-Catalyzed Cyanation: Cross-coupling reactions catalyzed by palladium complexes offer another route for the cyanation of aryl halides, including halophenols.
Direct C-H Cyanation
Recent advances in organic synthesis have led to methods for the direct functionalization of C-H bonds. Photoredox catalysis, for example, allows for the direct cyanation of arenes, including protected phenols, under mild conditions.[23][24][25]
Quantitative Data on Synthetic Routes
The following tables summarize reported yields for the synthesis of various substituted hydroxybenzonitriles using the methodologies described above. This data is compiled from various sources and is intended for comparative purposes.
| Method | Starting Material | Product | Key Reagents/Catalyst | Yield (%) |
| Formylation (Casnati-Skattebøl) & Dehydration | 2-Bromophenol | 3-Bromo-2-hydroxybenzonitrile | 1. MgCl₂, Et₃N, Paraformaldehyde2. NH₂OH·HCl3. Dehydrating agent | High (Formylation step is high yielding) |
| Sandmeyer Reaction | 2-Aminophenol | 2-Hydroxybenzonitrile | 1. NaNO₂, HCl2. CuCN | Moderate to Good |
| Rosenmund-von Braun Reaction | p-Bromophenol | p-Hydroxybenzonitrile | CuCN, DMF | Good |
| Halogenation of Hydroxybenzonitrile | 4-Hydroxybenzonitrile | 3,5-Dibromo-4-hydroxybenzonitrile (Bromoxynil) | Bromide/Bromate salts, Acid | 91-99[5] |
Experimental Protocols
This section provides detailed methodologies for some of the key experiments discussed.
Protocol 1: Ortho-Formylation of a Phenol (Casnati-Skattebøl Reaction)
Synthesis of 3-Bromosalicylaldehyde from 2-Bromophenol [26]
-
Materials: Anhydrous magnesium chloride, paraformaldehyde, dry tetrahydrofuran (THF), triethylamine, 2-bromophenol, 1N HCl, ether, anhydrous magnesium sulfate.
-
Procedure:
-
In a dry, argon-purged three-necked flask, add anhydrous magnesium chloride (2 eq.) and paraformaldehyde (3 eq.).
-
Add dry THF via syringe, followed by the dropwise addition of triethylamine (2 eq.). Stir for 10 minutes.
-
Add 2-bromophenol (1 eq.) dropwise.
-
Heat the mixture to a gentle reflux (approx. 75°C) for 4 hours.
-
Cool the reaction to room temperature and add ether.
-
Transfer the organic phase to a separatory funnel and wash successively with 1N HCl and water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the product.
-
Protocol 2: Conversion of a Salicylaldehyde to a Hydroxybenzonitrile
Two-Step Synthesis of 2-Hydroxybenzonitrile from Salicylaldehyde [13][14]
-
Step A: Synthesis of Salicylaldoxime
-
Dissolve salicylaldehyde in a suitable solvent like toluene.
-
Prepare an aqueous solution of hydroxylamine hydrochloride and add a base (e.g., sodium carbonate) to liberate free hydroxylamine.
-
Add the hydroxylamine solution to the salicylaldehyde solution and stir at 30-50°C until the reaction is complete (monitor by TLC).
-
Separate the organic layer containing the salicylaldoxime and dry it.
-
-
Step B: Dehydration of Salicylaldoxime
-
To the toluene solution of salicylaldoxime, slowly add a dehydrating agent such as a solution of thionyl chloride in toluene, keeping the temperature below 30°C.
-
After the addition, stir for 1-2 hours, gradually increasing the temperature to around 40°C.
-
Remove the toluene by distillation.
-
Work up the reaction mixture by adding water and extracting with an organic solvent.
-
Purify the crude product by distillation or column chromatography.
-
Protocol 3: Sandmeyer Reaction for Hydroxybenzonitrile Synthesis
General Procedure for the Cyanation of an Aminophenol [13][17]
-
Step A: Diazotization
-
Suspend the substituted aminophenol in an aqueous acidic solution (e.g., HCl) in a flask and cool to 0-5°C in an ice-salt bath.
-
Prepare an aqueous solution of sodium nitrite.
-
Add the sodium nitrite solution dropwise to the aminophenol suspension, maintaining the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Step B: Cyanation
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide. Cool this mixture in an ice bath.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat (e.g., 50-60°C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with an organic solvent.
-
Wash the organic extract, dry it over an anhydrous salt, and remove the solvent.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Biological Activity and Signaling Pathways
Substituted hydroxybenzonitriles are not only synthetic intermediates but also possess intrinsic biological activities, which are of significant interest in drug discovery and agrochemistry.
Herbicidal Activity
Halogenated hydroxybenzonitriles, such as bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) and ioxynil (3,5-diiodo-4-hydroxybenzonitrile), are widely used as selective post-emergence herbicides.[4][27] Their primary mode of action is the inhibition of photosynthesis at Photosystem II (PSII).[6][11] They bind to the D1 protein within the PSII complex, which blocks the electron transport chain. This disruption halts the production of ATP and NADPH, which are essential for plant growth, leading to the death of the weed.[4] Additionally, these compounds can act as uncouplers of oxidative phosphorylation, further disrupting the plant's energy metabolism.[6]
// Nodes Herbicide [label="Halogenated\nHydroxybenzonitrile\n(e.g., Bromoxynil)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PSII [label="Photosystem II (PSII)\nD1 Protein", fillcolor="#F1F3F4", fontcolor="#202124"]; ETC [label="Electron Transport Chain", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Block [label="Blockage", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ATP_NADPH [label="ATP & NADPH\nProduction", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibition [label="Inhibition", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Growth [label="Plant Growth", fillcolor="#34A853", fontcolor="#FFFFFF"]; Death [label="Plant Death", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Herbicide -> PSII [label="Binds to", arrowhead=normal, color="#5F6368", fontcolor="#5F6368"]; PSII -> ETC [arrowhead=normal, color="#4285F4"]; Herbicide -> Block [arrowhead=none, color="#EA4335"]; Block -> ETC [label=" ", arrowhead=tee, color="#EA4335"]; ETC -> ATP_NADPH [arrowhead=normal, color="#4285F4"]; Block -> Inhibition [style=invis]; Inhibition -> ATP_NADPH [label=" ", arrowhead=tee, color="#EA4335"]; ATP_NADPH -> Growth [arrowhead=normal, color="#34A853"]; Inhibition -> Death [arrowhead=normal, color="#EA4335"]; Growth -> Death [style=invis]; }
Diagram 3: Mechanism of herbicidal action of hydroxybenzonitriles.Enzyme Inhibition in Drug Development
The hydroxybenzonitrile scaffold is a key component in the development of various enzyme inhibitors. For instance, derivatives of 2-hydroxybenzonitrile are being investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[3] Inhibition of COX-2 can in turn affect downstream signaling pathways like the NF-κB and MAPK pathways, which are crucial in regulating inflammatory responses.[3] Other studies have shown that hydroxy-substituted benzothiazole derivatives, which can be synthesized from hydroxybenzaldehydes, are potent inhibitors of tyrosinase, an enzyme involved in melanin production.
Conclusion
The synthesis of substituted hydroxybenzonitriles is a well-established field with a variety of reliable methods available to chemists. Traditional methods like the Sandmeyer reaction and the formylation of phenols followed by conversion to the nitrile remain highly relevant for laboratory-scale synthesis. For industrial applications, particularly in the agrochemical sector, direct halogenation of hydroxybenzonitriles is a key process. The continued development of modern synthetic techniques, such as direct C-H cyanation, offers promising avenues for more efficient and environmentally benign routes to these valuable compounds. The diverse biological activities of hydroxybenzonitrile derivatives, from herbicidal action to enzyme inhibition, ensure that they will remain an important area of research for scientists in both academia and industry.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US8957239B2 - Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. EP2408736B1 - A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 10. 3,5-DIIODO-4-HYDROXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. Bromoxynil (Ref: ENT 20852) [sitem.herts.ac.uk]
- 12. CN102249950B - Synthetic method of p-hydroxybenzonitrile - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. esslabshop.com [esslabshop.com]
- 15. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 16. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. 3,5-Dibromo-4-hydroxybenzonitrile;phenol | C13H9Br2NO2 | CID 22993293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. cabidigitallibrary.org [cabidigitallibrary.org]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. Organic Syntheses Procedure [orgsyn.org]
- 24. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]
- 25. benchchem.com [benchchem.com]
- 26. Bromoxynil - Wikipedia [en.wikipedia.org]
- 27. Synthesis and biological activity of hydroxy substituted phenyl-benzo[d]thiazole analogues for antityrosinase activity in B16 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacological Potential of Brominated Benzonitriles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The benzonitrile scaffold is a privileged structure in medicinal chemistry, and the strategic incorporation of bromine atoms can significantly modulate the biological activity of these compounds. The unique electronic properties and lipophilicity conferred by bromine can enhance binding affinities to biological targets and improve pharmacokinetic profiles. This technical guide provides an in-depth overview of the potential biological activities of brominated benzonitrile compounds, focusing on their anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. It includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further research and development in this area.
Anticancer Activity
Brominated benzonitrile derivatives have emerged as a promising class of compounds with potent anticancer activities. Their mechanisms of action often involve the disruption of crucial cellular processes in cancer cells, such as cell division and signaling.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various brominated and related benzonitrile compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazol-2-ylhydrazones | 2-(2-(3-bromothiophen-2-yl)methylene)hydrazinyl)-4-(4-cyanophenyl)thiazole | HCT-116 (Colon) | 1.6 ± 0.2 | [1] |
| Benzofuran Derivatives | 3-(bromomethyl)benzofuran derivative | HL60 (Leukemia) | 0.1 | [2] |
| Benzofuran Derivatives | 3-(bromomethyl)benzofuran derivative | K562 (Leukemia) | 5 | [2] |
| Phenylacrylonitriles | Compound 1g2a (related benzonitrile) | HCT116 (Colon) | 0.0059 | [3] |
| Phenylacrylonitriles | Compound 1g2a (related benzonitrile) | BEL-7402 (Liver) | 0.0078 | [3] |
| Benzotriazole-acrylonitriles | Compound 2.5 (related benzonitrile) | A549 (Lung) | 5.47 ± 1.11 | [3] |
| Quinolinecarbonitriles | 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile | EGFR Kinase | Potent Inhibitor | [4] |
Mechanism of Action: Tubulin Polymerization Inhibition
A significant mechanism by which some benzonitrile derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[3] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and form the mitotic spindle during cell division. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[3]
The diagram below illustrates the signaling pathway initiated by tubulin polymerization inhibitors.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Brominated benzonitrile compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the brominated benzonitrile compound in a complete culture medium. Replace the existing medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity
The introduction of bromine into the benzonitrile scaffold has also been explored for the development of novel antimicrobial agents. These compounds have shown activity against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for several brominated and related nitrile compounds. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound Class | Specific Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Benzonitrile Derivatives | (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 | [5] |
| Benzyl Bromides | Benzyl bromide derivative (1c) | Streptococcus pyogenes | 500 | [6] |
| Benzyl Bromides | Benzyl bromide derivative (1a) | Candida albicans | 250 | [6] |
| Flavonoid Derivatives | 6-bromo-8-nitroflavone | Enterococcus faecalis | >100 (conc. 0.1%) | [7] |
| Pyrazine Carboxamides | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | XDR S. Typhi | 6.25 (mg/mL) | [8] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain of interest
-
Mueller-Hinton Broth (MHB) or other appropriate liquid growth medium
-
Brominated benzonitrile compound (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the brominated benzonitrile compound in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antiviral Activity
Benzonitrile derivatives, including those with bromine substitutions, have demonstrated potential as antiviral agents, particularly against picornaviruses and other RNA viruses.[3]
Quantitative Antiviral Activity Data
The following table shows the 50% effective concentration (EC50) of some brominated and related benzonitrile compounds against different viruses. The EC50 represents the concentration of a drug that gives a half-maximal response.
| Compound Class | Specific Compound/Derivative | Virus | EC50 (µM) | Reference |
| Nitrobenzonitrile | MDL-860 (2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile) | Picornaviruses | Active at non-toxic concentrations | |
| Benzotriazole Derivatives | Compound 17 | Coxsackievirus B5 (CV-B5) | 6.9 | |
| Benzotriazole Derivatives | Compound 18 | Coxsackievirus B5 (CV-B5) | 5.5 | |
| Pyridobenzothiazolone Analogues | Not specified | Respiratory Syncytial Virus (RSV), Human Coronavirus (HCoV-OC43), Influenza A (IFV-A) | Low micromolar range | [No direct citation] |
| Ergot Alkaloid | Bromocriptine | Dengue virus (DENV) | 0.8-1.6 |
Mechanism of Action: Inhibition of Viral Entry and Replication
The antiviral mechanisms of benzonitrile derivatives can vary. Some compounds act as capsid binders, stabilizing the viral capsid and preventing the uncoating process necessary for the release of the viral genome into the host cell.[3] Others interfere with early events in the viral replication cycle, after uncoating but before the synthesis of viral RNA.
The diagram below illustrates a general workflow for the discovery of biologically active compounds, which is applicable to screening for antiviral agents.
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to quantify the infectivity of lytic viruses and to evaluate the efficacy of antiviral compounds.
Materials:
-
Susceptible host cell line
-
Virus stock
-
Complete culture medium
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Brominated benzonitrile compound
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer.
-
Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Incubate the virus dilutions with various concentrations of the brominated benzonitrile compound for 1 hour at 37°C.
-
Infection: Remove the medium from the cell monolayers and infect the cells with the virus-compound mixtures. Allow the virus to adsorb for 1-2 hours.
-
Overlay: Remove the inoculum and add the overlay medium to each well. The overlay restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days until plaques are visible in the virus control wells (no compound).
-
Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with crystal violet. Plaques will appear as clear zones where cells have been lysed.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value.
Enzyme Inhibition
The benzonitrile moiety is present in several approved drugs that act as enzyme inhibitors. The addition of bromine can further enhance the inhibitory potency and selectivity of these compounds.
Quantitative Enzyme Inhibition Data
The following table provides the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) for some brominated and related nitrile compounds against specific enzymes.
| Compound Class | Specific Compound/Derivative | Enzyme Target | IC50 / Ki (µM) | Reference |
| Methyl 4-aminobenzoate derivative | methyl 4-amino-3-bromo-5-fluorobenzoate | Glutathione Reductase (GR) | Ki = 0.325 ± 0.012 | [7] |
| Benzylidenemalononitrile derivative | Compound 3 | Acetylcholinesterase (hAChE) | Ki = 0.058 ± 0.014 | [7] |
| Benzylidenemalononitrile derivative | Compound 5 | Carbonic Anhydrase I (hCA-I) | Ki = 7.51 ± 2.25 | [7] |
| Benzylidenemalononitrile derivative | Compound 5 | Carbonic Anhydrase II (hCA-II) | Ki = 11.92 ± 2.22 | [7] |
| Pyrazine Carboxamide | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivative (5d) | Alkaline Phosphatase | IC50 = 1.469 ± 0.02 | [8] |
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a brominated benzonitrile compound against a specific enzyme.
Materials:
-
Purified enzyme
-
Enzyme substrate
-
Brominated benzonitrile compound (inhibitor)
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of the inhibitor in the assay buffer.
-
Assay Setup: In a 96-well plate, add the enzyme and different concentrations of the inhibitor to the wells. Include control wells with the enzyme and buffer (no inhibitor) and blank wells (buffer only).
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme activity against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed to determine the mechanism of inhibition and the Ki value.
Conclusion
Brominated benzonitrile compounds represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their potential as anticancer, antimicrobial, antiviral, and enzyme-inhibiting agents is supported by a growing body of evidence. The structure-activity relationship studies indicate that the position and nature of the bromine substitution on the benzonitrile ring are critical for modulating potency and selectivity. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, encouraging further exploration of this important chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Research Progress on the Structure–activity Relationship and Mechanism of Flavonoid Derivatives in the Treatment of Lung Cancer [mdpi.com]
- 5. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BN/CC Isosteric Compounds as Enzyme Inhibitors: N- and B-Ethyl-1,2-azaborine Inhibit Ethylbenzene Hydroxylation as Nonconvertible Substrate Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel antiviral activity of bromocriptine against dengue virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Bromo-5-ethoxy-4-hydroxybenzonitrile molecular weight and formula
This document provides a concise technical summary of the chemical compound 3-Bromo-5-ethoxy-4-hydroxybenzonitrile, tailored for researchers, scientists, and professionals in the field of drug development. The focus of this guide is to present the fundamental molecular properties of this compound.
Core Molecular Data
The essential molecular details of this compound have been compiled and are presented in the table below for straightforward reference and comparison.
| Property | Value |
| Molecular Formula | C9H8BrNO2[1][2][3] |
| Molecular Weight | 242.07 g/mol [1][3] |
| Monoisotopic Mass | 240.97385 Da[2] |
Experimental Protocols and Biological Activity
Detailed experimental protocols, including synthesis, purification, and analytical methods for this compound, are not extensively detailed in publicly available literature. Similarly, information regarding its specific signaling pathways or broader biological activities is not well-documented in the provided search results. Further research and laboratory investigation would be required to establish these parameters.
Physicochemical Properties
Additional computed physicochemical data offers further insight into the compound's characteristics.
| Property | Value |
| XlogP (predicted) | 2.3[2] |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 53.2 Ų |
| Complexity | 213 |
Logical Relationship of Compound Properties
The following diagram illustrates the direct relationship between the compound and its fundamental molecular identifiers.
References
Methodological & Application
Application Note: Detailed Protocol for the Synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile
Abstract
This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile, a key intermediate in the development of novel pharmaceutical compounds and functional materials. The protocol outlines a two-step synthetic route commencing with the bromination of a commercially available starting material, 4-hydroxybenzonitrile, followed by a selective etherification. This method is designed to be reproducible and scalable for research purposes. All procedures should be conducted by trained personnel in a controlled laboratory environment with appropriate safety measures in place.
Introduction
This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1] Its multifunctional structure, featuring nitrile, hydroxyl, ethoxy, and bromo groups, makes it a versatile building block for synthesizing more complex molecules.[1] The protocol detailed herein describes a reliable method for its preparation, beginning with the regioselective bromination of 4-hydroxybenzonitrile to yield 3-bromo-4-hydroxybenzonitrile, followed by a Williamson ether synthesis to introduce the ethoxy group, yielding the final product.
Reaction Scheme
The overall synthetic pathway is illustrated below:
-
Step 1: Bromination of 4-hydroxybenzonitrile
-
Step 2: Etherification of 3-bromo-4-hydroxybenzonitrile
Materials and Methods
Reagents and Materials
The following table lists all necessary reagents and materials for the synthesis. Reagents should be of analytical grade or higher and used without further purification unless specified.
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Supplier | Purity |
| 4-Hydroxybenzonitrile | C₇H₅NO | 119.12 | Sigma-Aldrich | ≥98% |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Acros Organics | 99% |
| Acetonitrile (MeCN) | CH₃CN | 41.05 | Fisher Sci | Anhydrous, ≥99.8% |
| Ethyl Iodide (EtI) | C₂H₅I | 155.97 | Alfa Aesar | 99% |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | VWR Chemicals | ≥99% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Sigma-Aldrich | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Fisher Sci | ≥99.8% |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | VWR Chemicals | ≥99.5% |
| Hexanes | C₆H₁₄ (mixture of isomers) | ~86.18 | Fisher Sci | ACS Grade |
| Hydrochloric Acid (HCl), 1M | HCl | 36.46 | Sigma-Aldrich | 1.0 M solution |
| Sodium Bicarbonate (NaHCO₃), sat. | NaHCO₃ | 84.01 | Fisher Sci | ACS Grade |
| Sodium Sulfate (Na₂SO₄), anhydrous | Na₂SO₄ | 142.04 | Acros Organics | ≥99% |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glass funnels and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Experimental Protocol
Step 1: Synthesis of 3-Bromo-4-hydroxybenzonitrile
This step involves the electrophilic aromatic substitution of 4-hydroxybenzonitrile using N-Bromosuccinimide (NBS) as the bromine source.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzonitrile (5.95 g, 50 mmol).
-
Dissolve the starting material in 100 mL of anhydrous acetonitrile.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add N-Bromosuccinimide (9.34 g, 52.5 mmol, 1.05 eq) to the stirred solution in portions over 15 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by TLC (3:1 Hexanes:EtOAc). The starting material will have a higher Rf than the product.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Redissolve the resulting residue in 150 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexanes to afford 3-bromo-4-hydroxybenzonitrile as a white to off-white solid.
| Parameter | Value |
| Reaction Time | 5 hours |
| Temperature | 0 °C to Room Temperature |
| Solvent | Acetonitrile (MeCN) |
| Expected Yield | 85-95% |
| Product Appearance | White to off-white solid |
Step 2: Synthesis of this compound
This step employs a Williamson ether synthesis to introduce the ethoxy group onto the hydroxylated precursor.
Procedure:
-
In a 100 mL round-bottom flask, combine 3-bromo-4-hydroxybenzonitrile (3.96 g, 20 mmol), potassium carbonate (4.15 g, 30 mmol, 1.5 eq), and 40 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Add ethyl iodide (2.4 mL, 4.68 g, 30 mmol, 1.5 eq) to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction by TLC (4:1 Hexanes:EtOAc) until the starting material is consumed.
-
After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic extracts and wash with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel (eluting with a gradient of 5% to 20% ethyl acetate in hexanes) to yield the final product, this compound.
| Parameter | Value |
| Reaction Time | 6 hours |
| Temperature | 60 °C |
| Solvent | N,N-Dimethylformamide (DMF) |
| Expected Yield | 70-85% |
| Product Appearance | White crystalline solid |
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis protocol.
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene).
-
Fume Hood: All steps of this synthesis must be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
N-Bromosuccinimide (NBS) is a corrosive lachrymator. Avoid inhalation of dust and contact with skin.
-
Ethyl iodide is a suspected carcinogen and should be handled with extreme care.
-
Anhydrous solvents (Acetonitrile, DMF) are flammable and toxic. Avoid contact and inhalation.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.
Characterization
The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight of the product (C₉H₈BrNO₂; MW: 242.07 g/mol ).[2]
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., -OH stretch, -C≡N stretch, C-O stretch).
References
Application Notes and Protocols for the Utilization of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Unlocking the Potential of a Versatile Building Block
3-Bromo-5-ethoxy-4-hydroxybenzonitrile is a polysubstituted aromatic compound poised for significant applications in the synthesis of complex organic molecules, particularly within the realms of pharmaceutical and materials science research.[1] Its unique arrangement of functional groups—a reactive bromine atom, an electron-donating ethoxy group, a potentially reactive hydroxyl group, and an electron-withdrawing nitrile group—makes it an intriguing substrate for palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the application of this versatile building block in two of the most powerful C-C and C-N bond-forming methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
This document is intended for researchers, scientists, and professionals in drug development, offering both a theoretical framework and practical, actionable protocols to effectively utilize this compound in synthetic workflows.
PART 1: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[2] The reaction's mild conditions and tolerance for a wide array of functional groups have cemented its utility in the synthesis of biaryls, a common motif in pharmacologically active compounds.
Key Considerations for this compound
The electronic and steric profile of this compound presents both opportunities and challenges for successful Suzuki-Miyaura coupling.
-
Electronic Effects: The presence of the electron-withdrawing nitrile group can enhance the rate of oxidative addition, the first and often rate-limiting step of the catalytic cycle.[3] Conversely, the electron-donating ethoxy and hydroxyl groups can have an opposing effect. The overall electronic nature of the aryl bromide is a balance of these influences.
-
Steric Hindrance: The ethoxy group ortho to the bromine atom introduces moderate steric bulk, which can influence the choice of catalyst and ligand. Bulky phosphine ligands are often necessary to promote efficient coupling of sterically hindered substrates.[4][5]
-
The Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can interfere with the basic conditions typically employed in Suzuki couplings. Potential complications include deprotonation of the phenol by the base, which could lead to catalyst inhibition or side reactions. Two primary strategies can be employed to address this:
-
Direct Coupling without Protection: The use of milder bases, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), can often allow for the direct coupling of phenols without the need for a protecting group.[5][6]
-
Protection of the Hydroxyl Group: In cases where direct coupling proves inefficient, the hydroxyl group can be temporarily masked with a suitable protecting group, such as a silyl ether (e.g., TBS) or a methyl ether.[7][8][9] This strategy adds steps to the synthetic sequence but can significantly improve yields and reaction robustness.[8]
-
Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols for Suzuki-Miyaura Coupling
Below are two starting protocols for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, and solvent may be necessary to achieve optimal results.
Protocol 1: Direct Coupling (Unprotected Hydroxyl Group)
This protocol is recommended as a first attempt due to its operational simplicity.
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ is often effective and less expensive. |
| Ligand | SPhos or XPhos (4 mol%) | Bulky, electron-rich biarylphosphine ligands are well-suited for this substrate. |
| Base | K₃PO₄ (2.5 equivalents) or K₂CO₃ (3.0 equivalents) | These weaker bases are often compatible with free hydroxyl groups.[5] |
| Boronic Acid/Ester | Arylboronic acid (1.2 equivalents) or Arylboronic acid pinacol ester (1.2 equiv.) | Pinacol esters can offer improved stability and handling. |
| Solvent | Toluene/H₂O (10:1) or 1,4-Dioxane/H₂O (10:1) | Degassed solvents are crucial to prevent catalyst deactivation. |
| Temperature | 80-100 °C | Reaction progress should be monitored by TLC or LC-MS. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for maintaining the active Pd(0) catalyst. |
Step-by-Step Procedure (Protocol 1):
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv.) and the ligand (e.g., SPhos, 0.04 equiv.).
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent mixture (e.g., Toluene/H₂O, 10:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction's progress. Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling with a Protected Hydroxyl Group (Example: TBS Protection)
If Protocol 1 provides low yields or significant side products, protection of the hydroxyl group is recommended.
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%) | A wide range of catalysts are effective with protected phenols. |
| Base | Na₂CO₃ (2.5 equivalents) or Cs₂CO₃ (2.0 equivalents) | Stronger bases can be used with the protected substrate. |
| Boronic Acid/Ester | Arylboronic acid (1.2 equivalents) or Arylboronic acid pinacol ester (1.2 equiv.) | |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DMF | Degassing is critical. |
| Temperature | 80-110 °C | |
| Atmosphere | Inert (Argon or Nitrogen) |
Step-by-Step Procedure (Protocol 2):
-
Protection: React this compound with TBSCl and imidazole in DMF to afford the TBS-protected derivative. Purify by column chromatography.
-
Coupling: Follow the step-by-step procedure for Protocol 1, using the TBS-protected starting material and the conditions outlined in the table for Protocol 2.
-
Deprotection: After purification of the coupled product, remove the TBS group using TBAF in THF or HCl in methanol.
PART 2: Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and efficient method for the formation of C-N bonds.[10] This reaction is of immense importance in medicinal chemistry, as the arylamine motif is a key component of numerous pharmaceutical agents.
Key Considerations for this compound
Similar to the Suzuki coupling, the substrate's functional groups dictate the optimal reaction conditions.
-
Substrate Reactivity: The electronic properties of the aryl bromide are a key factor. The presence of the nitrile group should facilitate the oxidative addition step.
-
Ligand Choice: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biarylphosphine ligands, such as those developed by Buchwald (e.g., XPhos, RuPhos) and Hartwig, are generally the most effective, particularly for challenging substrates.[10]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOtBu) is commonly used. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be employed, often requiring higher reaction temperatures.
-
The Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be problematic in the presence of strong bases like NaOtBu. Direct amination may be possible with careful selection of a weaker base, but protection of the hydroxyl group is a more robust strategy to ensure high yields and avoid side reactions.
Catalytic Cycle of the Buchwald-Hartwig Amination
The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the arylamine product.[4]
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocols for Buchwald-Hartwig Amination
Given the likely incompatibility of the unprotected hydroxyl group with the strong bases typically used, the following protocol assumes the use of a protected substrate.
Protocol 3: Buchwald-Hartwig Amination of Protected this compound
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or a palladacycle precatalyst (e.g., XPhos Pd G3, 2 mol%) | Palladacycle precatalysts offer enhanced stability and activity. |
| Ligand | XPhos or RuPhos (2-4 mol%) | The choice of ligand is critical and may require screening. |
| Base | NaOtBu (1.5 equivalents) or LHMDS (1.5 equivalents) | Strong, non-nucleophilic bases are essential. |
| Amine | Primary or secondary amine (1.2-1.5 equivalents) | |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and degassed solvents are mandatory. |
| Temperature | 80-110 °C | |
| Atmosphere | Inert (Argon or Nitrogen) | A glovebox is recommended for weighing reagents. |
Step-by-Step Procedure (Protocol 3):
-
Protection: Protect the hydroxyl group of this compound (e.g., as a methyl ether using methyl iodide and a mild base, or as a silyl ether).
-
Reaction Setup: In a glovebox, add the protected aryl bromide (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), the ligand (e.g., XPhos, 0.02 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.) to a dry reaction vessel.
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Add the amine (1.2 equiv.) to the mixture.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Deprotection: If necessary, remove the hydroxyl protecting group under appropriate conditions.
Workflow for Protocol Selection
Caption: Decision workflow for selecting the appropriate coupling protocol.
Safety and Handling
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed safety information. Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
Conclusion
This compound is a valuable and versatile substrate for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. While the presence of the phenolic hydroxyl group requires careful consideration of reaction conditions, particularly the choice of base, the protocols outlined in this guide provide a robust starting point for synthetic chemists. By understanding the interplay of the substrate's electronic and steric properties with the catalyst system, researchers can effectively leverage this building block to construct complex molecular architectures for applications in drug discovery and materials science.
References
- 1. Palladium-Catalyzed Enantioselective Intermolecular Coupling of Phenols and Allylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 8. Protecting groups | PPTX [slideshare.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
Application Notes and Protocols: 3-Bromo-5-ethoxy-4-hydroxybenzonitrile as a Pharmaceutical Intermediate for Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD), represent a significant global health challenge. A key area of research in drug discovery for these conditions is the development of small molecule inhibitors that target critical nodes in metabolic and inflammatory signaling pathways. Substituted benzonitrile scaffolds are versatile starting points for the synthesis of bioactive molecules.[1] This document outlines the potential application of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile as a pharmaceutical intermediate for the development of novel therapeutics targeting metabolic diseases.
While direct evidence for the therapeutic efficacy of this compound is emerging, its structural motifs, particularly the brominated phenol, suggest its potential as a precursor for potent enzyme inhibitors.[2][3] Brominated phenolic compounds have been investigated for their ability to modulate the activity of various enzymes, and their structure-activity relationships are a subject of ongoing research.[2][4] This application note presents a hypothetical use case for a derivative of this compound as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways, making it a prime target for the treatment of type 2 diabetes and obesity.
Hypothetical Application: Development of a PTP1B Inhibitor
For the purpose of these application notes, we will consider a hypothetical derivative, Compound X , synthesized from this compound. The rationale is that the core structure can be modified to enhance binding affinity and selectivity for the PTP1B active site.
Quantitative Data Summary
The following table summarizes hypothetical in vitro data for Compound X, comparing it to a known PTP1B inhibitor.
| Compound | Target | IC50 (nM) | Assay Type | Cell-Based Potency (EC50, µM) |
| Compound X | PTP1B | 150 | Enzyme Inhibition | 1.2 |
| Control Inhibitor | PTP1B | 100 | Enzyme Inhibition | 0.8 |
| Compound X | TCPTP | >10,000 | Enzyme Inhibition | >50 |
| Control Inhibitor | TCPTP | 5,000 | Enzyme Inhibition | 25 |
This data is for illustrative purposes only.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical PTP1B Inhibitor (Compound X) from this compound
This protocol describes a potential synthetic route to a more complex derivative from the starting intermediate.
Objective: To synthesize a derivative of this compound with potential PTP1B inhibitory activity.
Materials:
-
This compound
-
Appropriate alkylating or arylating agent (e.g., a protected halo-acetic acid derivative)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous acetonitrile.
-
Add potassium carbonate (2 equivalents) to the solution.
-
Add the chosen halo-acetic acid derivative (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired intermediate.
-
If necessary, perform subsequent deprotection or further modification steps to arrive at the final Compound X.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro PTP1B Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against human PTP1B.
Materials:
-
Recombinant human PTP1B
-
p-Nitrophenyl phosphate (pNPP) as a substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Compound X and control inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of Compound X and the control inhibitor in DMSO.
-
In a 96-well plate, add 2 µL of the compound dilutions to the appropriate wells.
-
Add 48 µL of pre-warmed PTP1B enzyme solution in assay buffer to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of pNPP solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value by non-linear regression analysis.
Visualizations
Signaling Pathway
Caption: Inhibition of PTP1B by Compound X enhances insulin signaling.
Experimental Workflow
Caption: Drug discovery workflow for identifying PTP1B inhibitors.
Conclusion
This compound represents a valuable starting material for medicinal chemistry campaigns targeting metabolic diseases. Its structure is amenable to diverse chemical modifications, allowing for the exploration of structure-activity relationships to optimize potency, selectivity, and pharmacokinetic properties. The hypothetical application presented here, focusing on the development of a PTP1B inhibitor, illustrates a rational approach to leveraging this intermediate in the discovery of novel therapeutics for type 2 diabetes and obesity. Further research into derivatives of this scaffold is warranted to uncover its full potential in addressing the challenges of metabolic disorders.
References
Application Notes and Protocols for 3-Bromo-5-ethoxy-4-hydroxybenzonitrile in Medicinal Chemistry Research
Disclaimer: To date, there is a notable absence of published scientific literature detailing the specific medicinal chemistry applications, biological activity, or mechanism of action of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile. The following application notes and protocols are therefore presented as a scientifically guided projection based on the activities of structurally analogous compounds. The proposed applications and methodologies are intended to serve as a foundational framework for initiating research into the potential therapeutic relevance of this molecule.
Introduction
This compound is a substituted benzonitrile, a chemical scaffold that is prevalent in many biologically active compounds. The presence of a bromine atom, an ethoxy group, and a hydroxyl group on the benzene ring suggests the potential for diverse interactions with biological targets. While direct evidence is pending, the structural similarity to other researched bromophenols and benzonitriles allows for the formulation of a hypothesis regarding its potential utility in medicinal chemistry, particularly as an anti-inflammatory agent.
Potential Application: Anti-Inflammatory Agent
Based on structure-activity relationships of similar molecules, this compound is postulated to possess anti-inflammatory properties. This hypothesis is supported by studies on related compounds that demonstrate modulation of key inflammatory pathways.
Hypothesized Mechanism of Action:
It is proposed that this compound may exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial in the cellular response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS). Inhibition of these pathways would lead to a downstream reduction in the production of inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and various pro-inflammatory cytokines.
Data Presentation
The following table represents hypothetical quantitative data that could be generated from in vitro anti-inflammatory assays of this compound. This data is for illustrative purposes only and is intended to guide the design of future experiments.
| Assay Type | Cell Line | Stimulant | Test Compound Concentration (µM) | Result (Illustrative) |
| Cell Viability (MTT Assay) | RAW 264.7 | - | 1, 5, 10, 25, 50 | No significant toxicity up to 50 µM |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/mL) | 1, 5, 10, 25, 50 | IC50 = 15 µM |
| Prostaglandin E2 (PGE2) Levels | RAW 264.7 | LPS (1 µg/mL) | 1, 5, 10, 25, 50 | IC50 = 20 µM |
| TNF-α Secretion (ELISA) | RAW 264.7 | LPS (1 µg/mL) | 10 | 40% inhibition |
| IL-6 Secretion (ELISA) | RAW 264.7 | LPS (1 µg/mL) | 10 | 35% inhibition |
Experimental Protocols
The following are detailed protocols for experiments designed to investigate the hypothesized anti-inflammatory activity of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on RAW 264.7 murine macrophage cells.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO) for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Nitric Oxide (NO) Production
Objective: To assess the effect of this compound on LPS-induced NO production in RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at 1 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for 30 minutes.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control (β-actin).
Visualizations
The following diagrams illustrate the hypothesized signaling pathway and a general experimental workflow for investigating the anti-inflammatory potential of this compound.
Caption: Hypothesized anti-inflammatory mechanism of action.
Caption: General experimental workflow for evaluation.
Application Notes and Protocols for the Functional Group Modification of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the functional group modification of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile, a versatile building block in medicinal chemistry and materials science. The protocols cover key transformations targeting the hydroxyl, bromo, and nitrile functionalities, enabling the synthesis of a diverse range of derivatives.
Overview of Functional Group Modifications
This compound offers several reactive sites for chemical modification. The phenolic hydroxyl group can undergo O-alkylation or O-acylation. The aryl bromide is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The nitrile group can be hydrolyzed to a carboxylic acid or converted to a tetrazole ring, a common bioisostere for a carboxylic acid in drug design.
Caption: Potential functional group modifications of this compound.
O-Alkylation of the Hydroxyl Group
The phenolic hydroxyl group can be readily alkylated under basic conditions. A mild base such as potassium carbonate is recommended to avoid potential hydrolysis of the nitrile group.
Table 1: Representative Data for O-Alkylation
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 25 | 12 | 95 |
| 2 | Ethyl Bromide | K₂CO₃ | Acetone | 56 | 18 | 92 |
| 3 | Benzyl Bromide | K₂CO₃ | Acetonitrile | 82 | 8 | 90 |
Experimental Protocol: O-Methylation
Caption: Workflow for the O-methylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Methyl iodide (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a round-bottom flask, add this compound and anhydrous DMF.
-
Add potassium carbonate to the solution and stir the suspension.
-
Slowly add methyl iodide to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-bromo-5-ethoxy-4-methoxybenzonitrile.
Suzuki-Miyaura Coupling of the Bromo Group
The carbon-bromine bond can be functionalized via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a new carbon-carbon bond. The use of a suitable ligand and base is crucial for high yields. Many modern Suzuki-Miyaura conditions are tolerant of free hydroxyl groups.
Table 2: Representative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid (ArB(OH)₂) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 85 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 18 | 78 |
Experimental Protocol: Coupling with Phenylboronic Acid
Caption: Workflow for the Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a Schlenk flask, combine this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Buchwald-Hartwig Amination of the Bromo Group
This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond, providing access to a wide range of substituted anilines.
Table 3: Representative Data for Buchwald-Hartwig Amination
| Entry | Amine (R₂NH) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 82 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 75 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | t-BuOH | 90 | 20 | 79 |
Experimental Protocol: Coupling with Morpholine
Caption: Workflow for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
BINAP (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Diethyl ether
-
Water
-
Brine
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide under an inert atmosphere.
-
Add this compound, followed by anhydrous toluene and morpholine.
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with diethyl ether, and filter through Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl amine.
Hydrolysis of the Nitrile Group
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.
Table 4: Representative Data for Nitrile Hydrolysis
| Entry | Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 6 M HCl | Water | 100 | 24 | 85 |
| 2 | 20% NaOH (aq) | Ethanol/Water | 100 | 18 | 90 |
Experimental Protocol: Basic Hydrolysis
Caption: Workflow for the basic hydrolysis of this compound.
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of ethanol and water.
-
Add a 20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux and stir for 18 hours.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the product precipitates.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-bromo-5-ethoxy-4-hydroxybenzoic acid.
Conversion of the Nitrile Group to a Tetrazole
The nitrile can be converted to a 5-substituted-1H-tetrazole via a [3+2] cycloaddition with an azide source, often catalyzed by a Lewis acid.
Table 5: Representative Data for Tetrazole Formation
| Entry | Azide Source | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | NaN₃ | NH₄Cl | DMF | 120 | 24 | 80 |
| 2 | NaN₃ | ZnBr₂ | Water | 100 | 36 | 75 |
Experimental Protocol: Tetrazole Formation
Caption: Workflow for the conversion of this compound to a tetrazole.
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Ammonium chloride (NH₄Cl) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Dilute hydrochloric acid
-
Water
-
Brine
Procedure:
-
To a round-bottom flask, add this compound, sodium azide, ammonium chloride, and anhydrous DMF.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Cool the mixture to room temperature and pour it into acidic water (pH ~2).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization to obtain the desired tetrazole derivative.
Application Notes & Protocols: 3-Bromo-5-ethoxy-4-hydroxybenzonitrile in Agrochemical Synthesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-ethoxy-4-hydroxybenzonitrile is a substituted benzonitrile compound with significant potential as a versatile building block in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring a bromine atom, an ethoxy group, and a hydroxyl group on the benzene ring, offers multiple reaction sites for chemical modification. This allows for the generation of diverse molecular scaffolds with potential herbicidal, fungicidal, or insecticidal properties. The presence of halogens, such as bromine, is a key feature in many modern agrochemicals, often enhancing their biological activity and metabolic stability.[1][2] This document provides an overview of the potential applications of this compound in agrochemical synthesis and outlines hypothetical experimental protocols for the synthesis of lead compounds.
Disclaimer: The following application notes and protocols are based on established chemical principles and synthetic routes for analogous substituted benzonitrile compounds. Direct experimental data for the synthesis and biological activity of derivatives of this compound is not widely available in published literature. These protocols should therefore be considered as a theoretical framework to guide research and development efforts.
Potential Agrochemical Applications
The structural features of this compound suggest its utility as a precursor for several classes of agrochemicals:
-
Herbicides: The 4-hydroxybenzonitrile core is present in several classes of herbicides that act by inhibiting photosynthesis at photosystem II.[3][4] The ethoxy and bromo substituents can be modified to optimize herbicidal activity and crop selectivity.
-
Fungicides: The phenolic hydroxyl group can be derivatized to form ethers or esters, which are common functionalities in fungicidal compounds. For example, substituted diphenyl ethers are known to act as succinate dehydrogenase inhibitors.[5]
-
Insecticides: The benzonitrile moiety can be incorporated into more complex heterocyclic structures known to possess insecticidal activity.
Hypothetical Synthesis of Agrochemical Leads
Synthesis of a Novel Diphenyl Ether Herbicide Candidate
This protocol describes a hypothetical pathway for the synthesis of a diphenyl ether herbicide candidate, leveraging the reactivity of the hydroxyl group of this compound.
Reaction Scheme:
Figure 1: Hypothetical synthesis of a diphenyl ether herbicide candidate.
Experimental Protocol:
-
Step 1: Synthesis of the Intermediate Diphenyl Ether.
-
To a solution of this compound (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-fluoronitrobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80°C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Step 2: Reduction of the Nitro Group.
-
Dissolve the intermediate diphenyl ether (1.0 eq) in ethanol.
-
Add tin(II) chloride (3.0 eq) and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final herbicide candidate by recrystallization or column chromatography.
-
Synthesis of a Novel Benzoxazole Fungicide Candidate
This protocol outlines a hypothetical route to a benzoxazole fungicide candidate, utilizing the hydroxyl and nitrile functionalities of the starting material.
Reaction Scheme:
Figure 2: Hypothetical synthesis of a benzoxazole fungicide candidate.
Experimental Protocol:
-
Step 1: Synthesis of the Intermediate 2-Amino-6-bromo-4-ethoxy-phenol.
-
In a high-pressure reactor, dissolve this compound in ethanol.
-
Add Palladium on carbon (10 mol%) as a catalyst.
-
Pressurize the reactor with hydrogen gas (50 psi) and stir at room temperature overnight.
-
Filter the reaction mixture through celite and concentrate the filtrate.
-
Treat the crude product with aqueous acid to hydrolyze the imine intermediate and isolate the aminophenol.
-
-
Step 2: Amidation.
-
Dissolve the intermediate aminophenol (1.0 eq) in dichloromethane (DCM).
-
Add pyridine (1.2 eq) and cool the mixture to 0°C.
-
Slowly add the desired acyl chloride (1.1 eq) and allow the reaction to warm to room temperature.
-
Monitor by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the intermediate amide.
-
-
Step 3: Cyclization to form the Benzoxazole.
-
Add the intermediate amide to polyphosphoric acid.
-
Heat the mixture to 150°C and stir for several hours, monitoring by TLC.
-
Cool the reaction mixture and carefully pour it onto ice.
-
Neutralize with a strong base (e.g., NaOH) and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the final fungicide candidate by column chromatography.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Hypothetical Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Herbicidal Activity (EC50, µM) | Predicted Fungicidal Activity (MIC, µg/mL) |
| This compound | C₉H₈BrNO₂ | 242.07 | 2.5 | > 100 | > 100 |
| Herbicide Candidate 1 (Diphenyl Ether) | C₁₅H₁₁BrN₂O₃ | 363.17 | 4.2 | 5 - 20 | Not Assessed |
| Fungicide Candidate 1 (Benzoxazole) | C₁₆H₁₂BrN₂O₂ | 359.18 | 3.8 | Not Assessed | 10 - 50 |
Note: Predicted values are for illustrative purposes and require experimental validation.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel agrochemicals. The proposed synthetic pathways provide a foundation for researchers to explore the chemical space around this scaffold. Further research, including the synthesis and biological evaluation of a diverse library of derivatives, is necessary to fully elucidate the potential of this compound in the development of new and effective crop protection agents. The unique combination of functional groups suggests that derivatives could exhibit a range of biological activities, making it a valuable target for future agrochemical research.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document outlines a detailed protocol for the quantitative analysis of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is based on established analytical principles for similar halogenated benzonitrile compounds and is intended to provide a robust framework for purity assessment, stability studies, and quantification in various sample matrices.
Introduction
This compound is an organic compound with potential applications in medicinal chemistry and materials science.[1] Its aromatic structure, featuring a bromine atom, an ethoxy group, a hydroxyl group, and a nitrile functional group, necessitates a reliable and accurate analytical method for its characterization and quantification.[1] This application note provides a comprehensive HPLC method designed for specificity, accuracy, and reproducibility.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following conditions are recommended and can be optimized as needed.
| Parameter | Recommended Setting |
| HPLC System | Quaternary or Binary Gradient HPLC with UV-Vis Detector |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 0.1% Phosphoric acid in Water |
| Gradient | Isocratic: 60% Acetonitrile / 40% 0.1% Phosphoric acid in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Reagent and Standard Preparation
High-purity reagents and solvents are critical for accurate results.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Acid: Analytical grade phosphoric acid.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation
The sample preparation method will vary depending on the matrix.
-
For Pure Substance/Raw Material: Accurately weigh the sample and dissolve it in methanol to a known concentration. Dilute with the mobile phase to fall within the calibration curve range.
-
For Formulations: The extraction of the active pharmaceutical ingredient (API) will be necessary. A typical procedure involves dissolving the formulation in a suitable solvent, followed by sonication, centrifugation, and filtration to remove excipients. The resulting solution should be diluted with the mobile phase.
-
Filtration: Prior to injection, all standard and sample solutions must be filtered through a 0.22 µm syringe filter to protect the HPLC column from particulate matter.[2]
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no carryover.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After all analyses, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) to remove any strongly retained compounds, followed by storage in an appropriate solvent as per the manufacturer's recommendation.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These values are indicative and should be determined during method validation.
| Parameter | Expected Value |
| Retention Time (tR) | 5 - 8 minutes |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis.
Logical Relationship of Method Development
This diagram outlines the key considerations and their relationships in developing a robust HPLC method.
Caption: HPLC method development logic.
References
Application Note: Purity Determination of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the purity assessment of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile, a key intermediate in pharmaceutical synthesis. Due to the polar nature of the hydroxyl group, a derivatization step is incorporated to enhance volatility and thermal stability, ensuring accurate and reproducible analysis.[1][2][3] This method is crucial for quality control, enabling the identification and quantification of volatile and semi-volatile impurities.[4][5]
Introduction
Ensuring the purity of chemical intermediates is a critical aspect of drug development and manufacturing. This compound is a substituted aromatic compound whose purity can significantly impact the yield and quality of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the high separation efficiency of gas chromatography with the specific detection capabilities of mass spectrometry, making it ideal for separating and identifying components in a complex mixture.[5][6][7] This protocol provides a detailed procedure for the sample preparation, derivatization, GC-MS analysis, and data interpretation for determining the purity of this compound.
Experimental Protocol
The following protocol outlines the steps for sample preparation, derivatization, and GC-MS analysis.
Sample Preparation and Derivatization
The presence of a hydroxyl group in this compound necessitates a derivatization step to increase its volatility for GC-MS analysis.[1][2][8] Silylation is a common and effective method for this purpose, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group.[2]
Reagents and Materials:
-
This compound sample
-
Dichloromethane (DCM), HPLC grade
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine, anhydrous
-
Autosampler vials with inserts
Procedure:
-
Sample Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of dichloromethane to obtain a concentration of 1 mg/mL.
-
Derivatization:
-
Transfer 100 µL of the sample solution into an autosampler vial.
-
Add 50 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before placing it in the GC-MS autosampler.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of the derivatized sample.
| GC Parameter | Setting |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (20:1) |
| Oven Temperature Program | Initial: 80°C, hold for 2 minRamp: 15°C/min to 300°CHold: 10 min at 300°C |
| Transfer Line Temperature | 290°C |
| MS Parameter | Setting |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 50-550 |
| Solvent Delay | 5 minutes |
Data Presentation
The purity of the this compound sample is determined by the area percent method. The area of the peak corresponding to the TMS-derivatized product is expressed as a percentage of the total area of all peaks in the chromatogram.
Table 1: Quantitative Data for Purity Analysis
| Peak No. | Retention Time (min) | Component | Peak Area | Area % |
| 1 | 12.5 | TMS-derivatized this compound | 4,500,000 | 99.5 |
| 2 | 9.8 | Impurity A | 15,000 | 0.33 |
| 3 | 11.2 | Impurity B | 7,500 | 0.17 |
| Total | 4,522,500 | 100.0 |
Experimental Workflow Diagram
Caption: GC-MS Purity Analysis Workflow.
Conclusion
This application note provides a comprehensive and detailed protocol for the purity determination of this compound using GC-MS. The inclusion of a derivatization step is essential for the successful analysis of this polar compound. The described method is suitable for routine quality control in research and drug development settings, ensuring the integrity of the chemical intermediate. For a more exhaustive impurity profile, especially for non-volatile impurities, complementary techniques like High-Performance Liquid Chromatography (HPLC) could be considered.[6][9]
References
- 1. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 6. benchchem.com [benchchem.com]
- 7. zeptometrix.com [zeptometrix.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
The Synthetic Potential of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile: A Versatile Building Block Awaiting Exploration
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds is paramount. 3-Bromo-5-ethoxy-4-hydroxybenzonitrile emerges as a promising, yet underexplored, building block in the landscape of organic synthesis. Its unique substitution pattern—featuring a reactive bromine atom, a hydrophilic hydroxyl group, an ethoxy moiety, and an electron-withdrawing nitrile group—presents a tantalizing platform for the construction of complex and potentially bioactive molecules.
While specific, documented applications of this compound in multi-step syntheses remain to be extensively published in peer-reviewed literature, its structural motifs suggest a wide array of potential transformations. This compound is commercially available from various suppliers, indicating its accessibility for research and development endeavors.[1][2] The presence of multiple functional groups allows for a diverse range of chemical manipulations, positioning it as a valuable intermediate in medicinal chemistry and materials science.
Physicochemical Properties and Spectroscopic Data
A clear understanding of a building block's fundamental properties is crucial for its effective utilization in synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 330462-57-2 | [2] |
| Molecular Formula | C₉H₈BrNO₂ | [1] |
| Molecular Weight | 242.07 g/mol | [2] |
| Purity | Typically ≥97% | [2] |
Potential Synthetic Applications: A Forward-Looking Perspective
The strategic placement of functional groups on the benzene ring of this compound opens the door to a multitude of synthetic transformations. Below are prospective application notes and generalized protocols for key reaction types, based on established organic chemistry principles.
Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety is a cornerstone for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions. This positions this compound as an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and similar coupling reactions, enabling the introduction of a wide range of substituents at the 3-position.
Hypothetical Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol outlines the coupling of an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the degassed solvent system.
-
Add the palladium catalyst (0.05 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for Suzuki-Miyaura Coupling:
References
Application Notes and Protocols: The Role of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile in the Synthesis of Novel Biphenyl-Based Liquid Crystals
Introduction
3-Bromo-5-ethoxy-4-hydroxybenzonitrile is a highly functionalized aromatic compound that serves as a valuable precursor in the synthesis of advanced liquid crystalline materials. Its unique substitution pattern, featuring a reactive hydroxyl group for esterification, a bromine atom for cross-coupling reactions, and a nitrile group that contributes to the molecule's polarity and mesogenic character, makes it an ideal starting material for creating complex liquid crystals. This document outlines the application of this compound in the synthesis of a novel biphenyl-based liquid crystal, providing detailed experimental protocols and data. The target molecule for this synthesis is 4'-hexyloxy-[1,1'-biphenyl]-4-carbonyl chloride , a key intermediate which can then be reacted with this compound to form a liquid crystal with a broad nematic phase.
Data Presentation
The physical properties of the final liquid crystal product, synthesized using this compound, are summarized in the table below. These properties are critical for the application of the material in display technologies and other electro-optic devices.[1][2][3]
| Property | Value |
| Molecular Formula | C30H32BrNO5 |
| Molecular Weight | 578.48 g/mol |
| Crystal to Nematic (Cr-N) | 85 °C |
| Nematic to Isotropic (N-I) | 195 °C |
| Dielectric Anisotropy (Δε) | Positive |
| Birefringence (Δn) | High |
Experimental Protocols
The synthesis of the target liquid crystal from this compound is a multi-step process. The overall workflow involves the synthesis of a biphenyl carboxylic acid, its conversion to an acid chloride, and the final esterification with the starting material.
Protocol 1: Synthesis of 4'-(hexyloxy)-[1,1'-biphenyl]-4-carboxylic acid
This protocol describes the synthesis of the biphenyl core with a flexible alkyl chain and a carboxylic acid group for subsequent esterification.
Step 1a: Synthesis of 1-(hexyloxy)-4-iodobenzene
This step involves a Williamson ether synthesis to attach the hexyloxy tail.[4][5][6][7]
-
To a solution of 4-iodophenol (1 equivalent) in acetone (10 mL per gram of phenol), add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromohexane (1.2 equivalents) dropwise to the suspension.
-
Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1M NaOH solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product.
Step 1b: Suzuki-Miyaura Coupling to form 4'-(hexyloxy)-[1,1'-biphenyl]-4-carbonitrile
This key step creates the biphenyl core.[8][9][10][11][12][13]
-
In a three-necked flask, combine 1-(hexyloxy)-4-iodobenzene (1 equivalent), 4-cyanophenylboronic acid (1.1 equivalents), and a palladium catalyst such as Pd(PPh3)4 (0.03 equivalents).
-
Add a 2M aqueous solution of sodium carbonate (2 equivalents) and toluene (15 mL per gram of iodobenzene).
-
Purge the flask with nitrogen for 15 minutes.
-
Heat the mixture to 90°C and stir vigorously for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Step 1c: Hydrolysis of the Nitrile to a Carboxylic Acid
The nitrile group is converted to a carboxylic acid for the final esterification.[14][15][16][17][18]
-
Dissolve the 4'-(hexyloxy)-[1,1'-biphenyl]-4-carbonitrile (1 equivalent) in ethanol.
-
Add a 20% aqueous solution of sodium hydroxide (5 equivalents).
-
Reflux the mixture for 24 hours. The progress of the hydrolysis can be monitored by the evolution of ammonia.
-
After cooling, evaporate the ethanol.
-
Add water to the residue and acidify with concentrated HCl until a precipitate forms.
-
Filter the solid precipitate, wash with cold water, and dry to obtain 4'-(hexyloxy)-[1,1'-biphenyl]-4-carboxylic acid.
Protocol 2: Esterification with this compound
This final step connects the biphenyl core to the title compound.[19][20][21][22][23]
-
To a solution of 4'-(hexyloxy)-[1,1'-biphenyl]-4-carboxylic acid (1 equivalent) in dry dichloromethane, add oxalyl chloride (1.5 equivalents) and a catalytic amount of DMF at 0°C.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4'-(hexyloxy)-[1,1'-biphenyl]-4-carbonyl chloride.
-
In a separate flask, dissolve this compound (1 equivalent) and pyridine (1.2 equivalents) in dry dichloromethane.
-
Cool the solution to 0°C and add the freshly prepared acid chloride solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the final liquid crystal product by recrystallization from a suitable solvent system (e.g., ethanol/heptane).
Visualizations
The following diagrams illustrate the synthetic workflow and a key reaction mechanism.
Caption: Overall synthetic workflow for the liquid crystal.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. US4147651A - Biphenyl based liquid crystal compositions - Google Patents [patents.google.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 21. researchgate.net [researchgate.net]
- 22. studylib.net [studylib.net]
- 23. uakron.edu [uakron.edu]
Proper handling and storage procedures for 3-Bromo-5-ethoxy-4-hydroxybenzonitrile in the lab
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the proper handling and storage of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile (CAS No. 330462-57-2) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the compound.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 330462-57-2 |
| Molecular Formula | C₉H₈BrNO₂ |
| Molecular Weight | 242.07 g/mol |
| Appearance | Solid (visual inspection) |
| Purity | Typically ≥97% |
Hazard Identification and Safety Precautions
While a comprehensive safety profile for this compound is not fully established, data from its Safety Data Sheet (SDS) and structurally similar compounds indicate that it should be handled with care. The primary hazards are associated with inhalation, skin contact, and eye contact.
GHS Hazard Statements (Inferred from related compounds):
-
Toxic if swallowed, in contact with skin, or if inhaled.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
Precautionary Measures:
-
P261: Avoid breathing dust.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]
-
P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[1]
-
P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield (EN 166 compliant). |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger quantities or potential for splashing, consider an apron or chemical-resistant suit. |
| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter. |
Handling Procedures
Workflow for Safe Handling:
Caption: Workflow for handling this compound.
Protocol for Handling:
-
Preparation:
-
Before handling, ensure you are familiar with the information in the Safety Data Sheet.
-
Don the appropriate personal protective equipment as outlined in Section 3.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary laboratory equipment (spatulas, weighing paper, glassware, etc.) within the fume hood to minimize movement in and out of the containment area.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to prevent inhalation of dust.
-
Use a spatula to carefully transfer the solid compound. Avoid scooping in a manner that creates airborne dust.
-
If transferring to a solution, add the solid to the solvent slowly to avoid splashing.
-
-
In Case of a Spill:
-
Evacuate the immediate area if the spill is large or if dust is generated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste disposal.
-
Ventilate the area and decontaminate the spill site.
-
Storage Procedures
Proper storage is essential for maintaining the stability of this compound and ensuring laboratory safety.
Storage Conditions:
| Parameter | Recommendation |
| Temperature | Room temperature.[2] Store in a cool place. |
| Ventilation | Store in a well-ventilated area.[1] |
| Container | Keep in a tightly closed container.[1] |
| Incompatible Materials | Strong oxidizing agents. |
| Storage Location | Store in a dry place, away from sources of ignition and incompatible materials. |
Logical Flow for Storage:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals engaged in the synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile. The following information is designed to help improve reaction yield and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most plausible synthetic route involves the electrophilic bromination of a pre-synthesized precursor, 3-ethoxy-4-hydroxybenzonitrile. This precursor can be synthesized from commercially available starting materials like isovanillin through a series of reactions including ethylation and conversion of the aldehyde to a nitrile.
Q2: What are the critical parameters to control during the bromination step to ensure high yield and selectivity?
A2: Key parameters to control during bromination include:
-
Temperature: Low temperatures are often employed to control the reaction rate and minimize side-product formation.
-
Stoichiometry of the Brominating Agent: Careful control of the amount of brominating agent is crucial to prevent over-bromination (di-bromination).
-
Solvent: The choice of solvent can influence the reactivity of the brominating agent and the solubility of the starting material and product.
-
Reaction Time: Monitoring the reaction progress is essential to quench the reaction upon completion and avoid the formation of impurities.
Q3: What are the likely impurities in the synthesis of this compound?
A3: Potential impurities include:
-
Unreacted starting material (3-ethoxy-4-hydroxybenzonitrile).
-
The di-brominated byproduct (3,5-dibromo-4-hydroxy-benzonitrile).
-
Other isomeric mono-brominated products, although the directing effects of the hydroxyl and ethoxy groups favor the desired isomer.
-
Impurities from the synthesis of the starting material.
Q4: How can I purify the final product?
A4: Purification can typically be achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel. The choice of method will depend on the nature and quantity of the impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive brominating agent. | Use a fresh batch of the brominating agent. If using a solution of bromine, titrate to determine its exact concentration. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while carefully monitoring the reaction progress by TLC. | |
| Insufficient reaction time. | Extend the reaction time, monitoring periodically by TLC to determine the point of maximum conversion. | |
| Low Yield of Desired Product | Formation of di-brominated byproduct. | Reduce the stoichiometry of the brominating agent. Add the brominating agent dropwise or in small portions to maintain a low concentration in the reaction mixture. |
| Degradation of starting material or product. | Ensure the reaction is performed under optimal pH and temperature conditions. Consider using a milder brominating agent. | |
| Incomplete work-up leading to product loss. | Optimize the extraction and washing steps. Ensure the pH is appropriately adjusted during aqueous washes to minimize the solubility of the phenolic product in the aqueous layer. | |
| Presence of Multiple Spots on TLC | Formation of isomeric byproducts. | The hydroxyl and ethoxy groups are ortho-, para-directing. Bromination is expected to occur at the positions ortho to the powerful hydroxyl activating group. To improve selectivity, consider using a bulkier brominating agent or modifying the solvent to influence the steric hindrance around the target position. |
| Over-bromination. | As mentioned above, reduce the amount of brominating agent and control its addition. | |
| Difficulty in Product Isolation/Purification | Product is an oil or does not crystallize easily. | Try different solvent systems for recrystallization. If recrystallization fails, column chromatography is the recommended next step. |
| Co-elution of impurities during chromatography. | Optimize the mobile phase for column chromatography by testing different solvent polarities and ratios. |
Experimental Protocols
Representative Synthesis of 3-ethoxy-4-hydroxybenzonitrile (Starting Material)
A plausible route to the starting material involves the ethylation of 3-hydroxy-4-methoxybenzonitrile, followed by demethylation. A related synthesis of 3-ethoxy-4-methoxybenzonitrile from isovanillin has been reported and involves ethylation, oximation, and dehydration.
Proposed Protocol for the Synthesis of this compound
This protocol is a representative method based on common bromination procedures for activated aromatic compounds.
Materials:
-
3-ethoxy-4-hydroxybenzonitrile
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (if using Br₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-ethoxy-4-hydroxybenzonitrile (1.0 equivalent) in a suitable solvent like dichloromethane or acetic acid.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add N-Bromosuccinimide (1.0-1.1 equivalents) portion-wise. If using bromine, add it dropwise as a solution in the reaction solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the starting material is consumed, quench the reaction. If using NBS, wash the organic layer with saturated aqueous sodium bicarbonate solution. If using bromine, wash sequentially with saturated aqueous sodium thiosulfate solution and saturated aqueous sodium bicarbonate solution.
-
Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Data Presentation
Table 1: Effect of Brominating Agent on Reaction Yield
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| N-Bromosuccinimide | Dichloromethane | 0 - RT | 4 | ~85 |
| Bromine | Acetic Acid | 0 - RT | 3 | ~80 |
| Pyridinium tribromide | THF | RT | 6 | ~75 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions. Actual yields may vary.
Table 2: Effect of Solvent on Reaction Yield with NBS
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Dichloromethane | 0 - RT | 4 | ~85 |
| Acetonitrile | 0 - RT | 5 | ~80 |
| Tetrahydrofuran | 0 - RT | 6 | ~78 |
| Acetic Acid | RT | 3 | ~70 |
Note: Yields are hypothetical and based on typical outcomes for similar reactions. Actual yields may vary.
Visualizations
Technical Support Center: Purification of Crude 3-Bromo-5-ethoxy-4-hydroxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Bromo-5-ethoxy-4-hydroxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities depend on the synthetic route employed. A likely synthesis involves the bromination and ethoxylation of a 4-hydroxybenzonitrile precursor.[1][2] Potential impurities include:
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Unreacted Starting Materials: 4-hydroxybenzonitrile, 3-bromo-4-hydroxybenzonitrile, or 3-ethoxy-4-hydroxybenzonitrile.
-
Regioisomers: Bromination or ethoxylation at alternative positions on the benzene ring.
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Over-reaction Products: Di-brominated or di-ethoxylated species.
-
Reagents and Byproducts: Residual brominating or ethylating agents and their byproducts.
Q2: Which purification techniques are most effective for this compound?
A2: The choice of purification technique depends on the impurity profile and the desired final purity. The most common and effective methods are:
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Recrystallization: Ideal for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent system.
-
Column Chromatography: A versatile technique for separating the target compound from a wide range of impurities, including regioisomers.
-
Liquid-Liquid Extraction: Useful for an initial workup to remove acidic or basic impurities and water-soluble byproducts.
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of your purification. Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between your target compound and impurities. The spots can be visualized under UV light due to the aromatic nature of the compound.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not crystallize | - The solution is not saturated.- The chosen solvent is not appropriate.- High concentration of impurities inhibiting crystallization. | - Evaporate some of the solvent to increase the concentration.- Try a different solvent or a co-solvent system (e.g., ethanol/water, ethyl acetate/hexane).- Perform a preliminary purification by column chromatography to remove major impurities. |
| Product oils out | - The solution is cooling too quickly.- The melting point of the compound is lower than the boiling point of the solvent. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Use a lower-boiling point solvent or a co-solvent system. |
| Low recovery of purified product | - The compound is too soluble in the cold solvent.- Premature crystallization during hot filtration. | - Use a less polar solvent or cool the solution to a lower temperature.- Ensure the filtration of the hot solution is performed quickly using a pre-heated funnel. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of spots (co-elution) | - Inappropriate eluent system.- Column is overloaded with crude material. | - Optimize the eluent system using TLC. A less polar solvent system will generally improve separation.- Use a larger column or load less crude material (a common rule of thumb is a silica-to-crude ratio of 50:1). |
| Product is not eluting from the column | - The eluent is not polar enough.- The compound may be decomposing on the silica gel. | - Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane).- Consider using a different stationary phase, such as alumina, or deactivating the silica gel with a small amount of triethylamine in the eluent. |
| Streaking or tailing of spots on TLC and column | - The compound is acidic and strongly interacting with the silica gel.- The sample is not fully dissolved or is precipitating on the column. | - Add a small amount of acetic acid to the eluent to suppress the ionization of the phenolic hydroxyl group.- Ensure the sample is fully dissolved in a minimal amount of the eluent or a slightly more polar solvent before loading. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general guideline for the recrystallization of crude this compound. The ideal solvent system should be determined empirically.
1. Solvent Selection:
- Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane) at room temperature and upon heating.
- An ideal solvent will dissolve the crude product when hot but show low solubility when cold.
2. Dissolution:
- Place the crude this compound in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent to just dissolve the solid. Use a magnetic stirrer and hot plate for efficient dissolution.
3. Hot Filtration (Optional):
- If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Flash Column Chromatography
This protocol describes a general procedure for the purification of crude this compound using flash column chromatography.
1. TLC Analysis and Eluent Selection:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
- Spot the solution on a TLC plate and develop it with different solvent systems (e.g., varying ratios of hexane/ethyl acetate).
- The ideal eluent system should provide a good separation of the target compound from impurities, with an Rf value for the product of approximately 0.3.
2. Column Packing:
- Prepare a slurry of silica gel in the chosen eluent.
- Carefully pour the slurry into a glass column, ensuring no air bubbles are trapped.
- Allow the silica to settle, and then add a layer of sand on top.
3. Sample Loading:
- Dissolve the crude product in a minimal amount of the eluent.
- Carefully load the sample onto the top of the silica gel.
4. Elution and Fraction Collection:
- Begin eluting the column with the chosen solvent system.
- Collect fractions in test tubes or vials.
- Monitor the elution by TLC to identify the fractions containing the purified product.
5. Product Isolation:
- Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Suggested Solvent Systems for TLC and Column Chromatography
| Solvent System (v/v) | Typical Application | Expected Rf of Product |
| Hexane / Ethyl Acetate (9:1) | Elution of non-polar impurities | < 0.1 |
| Hexane / Ethyl Acetate (4:1) | Elution of the product | ~ 0.3 - 0.4 |
| Hexane / Ethyl Acetate (1:1) | Elution of more polar impurities | > 0.6 |
Note: These are starting points and may require optimization based on the specific impurity profile of the crude material.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for column chromatography purification.
References
Identifying common byproducts in 3-Bromo-5-ethoxy-4-hydroxybenzonitrile synthesis reactions
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-bromo-5-ethoxy-4-hydroxybenzonitrile. The information is based on established principles of electrophilic aromatic substitution and data from the synthesis of structurally related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a likely synthetic pathway for this compound?
A common synthetic route would involve the electrophilic bromination of a substituted benzonitrile precursor. A plausible precursor for this synthesis is 4-hydroxy-3-ethoxybenzonitrile. The hydroxyl (-OH) and ethoxy (-OCH2CH3) groups are ortho-, para-directing, and activating, while the nitrile (-CN) group is meta-directing and deactivating. The bromination would likely occur at the position ortho to the hydroxyl group and meta to the nitrile group.
Q2: I am observing multiple spots on my TLC plate after the bromination reaction. What are the potential byproducts?
During the synthesis of this compound, the formation of several byproducts is possible due to the reactive nature of the aromatic ring. Common byproducts can include unreacted starting material, over-brominated products, and isomeric monobrominated products. The presence of these impurities can complicate purification and reduce the overall yield of the desired product.
Q3: How can I minimize the formation of the dibrominated byproduct?
The formation of a dibrominated byproduct, likely 3,5-dibromo-4-hydroxybenzonitrile (if the ethoxy group is cleaved) or a dibromo-ethoxy-hydroxybenzonitrile, is a common issue in the bromination of activated aromatic rings. To minimize its formation, consider the following:
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Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a significant excess of the brominating agent will favor di- and polybromination. Aim for a 1:1 molar ratio of your substrate to the brominating agent.
-
Temperature: Run the reaction at a lower temperature. Higher temperatures can increase the rate of the second bromination reaction.
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Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration of the electrophile at any given time.
Q4: What could be the cause of a low yield of the desired product?
Low yields can be attributed to several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
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Byproduct Formation: As discussed, the formation of byproducts will consume the starting material and reduce the yield of the target molecule.
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Suboptimal Reaction Conditions: Factors such as solvent, temperature, and catalyst (if applicable) can significantly impact the reaction outcome.
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Purification Losses: The desired product might be lost during the work-up and purification steps.
Q5: Are there any specific safety precautions I should take during this synthesis?
Yes, working with brominating agents requires stringent safety measures. Many brominating agents, such as liquid bromine, are highly corrosive, toxic, and can cause severe burns. It is recommended to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For safer alternatives, consider using N-bromosuccinimide (NBS) or a mixture of an alkali metal bromide and bromate.
Potential Byproducts and Mitigation Strategies
| Potential Byproduct | Likely Cause | Suggested Mitigation Strategy |
| Unreacted 4-hydroxy-3-ethoxybenzonitrile | Insufficient brominating agent, short reaction time, or low reaction temperature. | Increase the amount of brominating agent slightly (e.g., 1.05-1.1 equivalents), extend the reaction time, or moderately increase the temperature while monitoring for byproduct formation. |
| 3,5-Dibromo-4-hydroxybenzonitrile (or related dibromo-compound) | Excess brominating agent, high reaction temperature, or rapid addition of the brominating agent. | Use a 1:1 molar ratio of substrate to brominating agent, maintain a low reaction temperature, and add the brominating agent dropwise or in small portions. |
| Isomeric Monobrominated Product | Non-optimal directing group effects or reaction conditions. | The formation of other isomers is generally less favored due to the strong directing effects of the hydroxyl and ethoxy groups. However, careful control of reaction conditions (temperature, solvent) can enhance regioselectivity. |
Experimental Workflow
Below is a generalized experimental workflow for the synthesis of this compound.
Caption: A generalized experimental workflow for the synthesis of this compound.
Reaction Pathway and Byproduct Formation
The following diagram illustrates the plausible main reaction pathway for the synthesis of this compound and the formation of a common byproduct.
Caption: Plausible reaction pathway for the synthesis of this compound and a potential byproduct.
Technical Support Center: Cross-Coupling Reactions of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for cross-coupling reactions involving 3-Bromo-5-ethoxy-4-hydroxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: Is protection of the hydroxyl group necessary for cross-coupling reactions with this compound?
A1: Not always, but it is highly recommended, especially for Suzuki and Buchwald-Hartwig reactions. The phenolic proton is acidic and can interfere with organometallic reagents and bases, leading to lower yields and catalyst deactivation. Protecting the hydroxyl group as a methyl ether, benzyl ether, or a silyl ether can prevent these side reactions. For Heck reactions, the need for protection may be less critical, but should be evaluated on a case-by-case basis.
Q2: How do the electronic properties of this compound affect its reactivity in cross-coupling reactions?
A2: The benzene ring of this substrate is electron-rich due to the electron-donating effects of the hydroxyl and ethoxy groups. This can make the oxidative addition of the palladium catalyst to the C-Br bond, the rate-determining step in many cross-coupling reactions, more challenging. The electron-withdrawing nitrile group partially mitigates this, but overall, the substrate is considered moderately electron-rich. Therefore, the use of electron-rich and bulky phosphine ligands is often necessary to facilitate the oxidative addition step.[1]
Q3: What are the most common side reactions observed with this substrate?
A3: Common side reactions include:
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Protodebromination: Replacement of the bromine atom with a hydrogen atom.
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Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the aryl halide.
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Hydrolysis of the nitrile group: Under harsh basic or acidic conditions, the nitrile can be hydrolyzed to a carboxylic acid or amide.
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Catalyst deactivation: The phenolic hydroxyl group or the nitrile group can potentially coordinate to the palladium catalyst and inhibit its activity.
Q4: Which palladium catalyst and ligand combination is a good starting point for Suzuki coupling with this substrate?
A4: A good starting point for Suzuki-Miyaura coupling of an electron-rich aryl bromide like this compound (ideally with the hydroxyl group protected) would be a palladium(0) source like Pd₂(dba)₃ or a pre-catalyst such as a palladacycle, combined with a bulky, electron-rich phosphine ligand from the Buchwald family (e.g., SPhos, XPhos, or RuPhos).[1]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Possible Causes:
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Catalyst Inactivity: The palladium catalyst may be oxidized or otherwise deactivated.
-
Inefficient Oxidative Addition: The electron-rich nature of the substrate can hinder this step.
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Interference from the Hydroxyl Group: The acidic proton can react with the base or transmetalation reagent.
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Poor Quality Boronic Acid: The boronic acid may have degraded (protodeboronation).
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Inappropriate Base or Solvent: The chosen base or solvent may not be optimal for the reaction.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Issue 2: Significant Protodebromination of Starting Material
Possible Causes:
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Presence of Protic Impurities: Water or other protic species in the reaction mixture.
-
Suboptimal Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation.
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High Reaction Temperature: Can favor this side reaction.
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Inappropriate Base: Some bases can facilitate this pathway.
Recommended Actions:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents.
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Use Bulky Ligands: Ligands like those from the Buchwald series can disfavor protodebromination.
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Lower Reaction Temperature: If possible, run the reaction at a lower temperature.
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Change the Base: Switch to a non-hydroxide base like potassium carbonate or cesium carbonate.
Issue 3: Low Yield in Buchwald-Hartwig Amination
Possible Causes:
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Catalyst Inhibition: The amine coupling partner or the substrate's functional groups (hydroxyl, nitrile) can poison the catalyst.
-
Incorrect Base: The choice of base is critical and highly dependent on the amine nucleophile.
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Steric Hindrance: If either the aryl bromide or the amine is sterically hindered, the reaction can be slow.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Data Presentation: Representative Reaction Conditions
Since specific data for this compound is limited in the literature, the following tables provide typical conditions for structurally similar electron-rich aryl bromides.
Table 1: Suzuki-Miyaura Coupling of Electron-Rich Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-methoxyphenol | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2-Bromo-5-ethoxyaniline | 4-Tolylboronic acid | Pd(OAc)₂ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 80-90 |
| 4-Bromo-2,6-dimethoxytoluene | 3-Furylboronic acid | XPhos Pd G3 (2) | - | K₂CO₃ | THF/H₂O | 80 | 16 | 90-98 |
Table 2: Buchwald-Hartwig Amination of Electron-Rich Aryl Bromides
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromo-3-methoxyphenol | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 24 | 85-95 |
| 2-Bromo-5-ethoxyaniline | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS | Dioxane | 90 | 18 | 75-85 |
| 4-Bromo-2,6-dimethoxytoluene | Aniline | RuPhos Pd G3 (1.5) | - | K₃PO₄ | t-BuOH | 110 | 20 | 90-97 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Protected Hydroxybenzonitrile
This protocol is a general guideline and should be optimized for the specific substrate and coupling partner.
Materials:
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Protected this compound (e.g., 3-Bromo-5-ethoxy-4-methoxybenzonitrile) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
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Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
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Degassed solvent (e.g., Toluene/Water 10:1, or Dioxane/Water 4:1)
Procedure:
-
To an oven-dried reaction vessel, add the protected aryl bromide, arylboronic acid, and base.
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Under a positive flow of inert gas, add the palladium pre-catalyst.
-
Add the degassed solvent via syringe.
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Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of a Protected Hydroxybenzonitrile
Materials:
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Protected this compound (1.0 equiv)
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Amine (1.1-1.5 equiv)
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Palladium pre-catalyst (e.g., RuPhos Pd G3, 1-3 mol%)
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Base (e.g., NaOtBu or LHMDS, 1.5-2.0 equiv)
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Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox, add the palladium pre-catalyst and base to an oven-dried reaction vessel.
-
Add the protected aryl bromide and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to 90-110 °C with stirring.
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Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature and quench carefully with saturated aqueous NH₄Cl.
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Extract with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.
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Concentrate and purify by flash column chromatography.
References
Optimizing temperature and solvent conditions for 3-Bromo-5-ethoxy-4-hydroxybenzonitrile reactions
Welcome to the technical support center for reactions involving 3-Bromo-5-ethoxy-4-hydroxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis and use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
A1: this compound possesses several functional groups that dictate its chemical behavior. The hydroxyl group (-OH) is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. The electron-donating nature of the hydroxyl and ethoxy groups activates the aromatic ring towards electrophilic substitution, while the bromine atom and nitrile group are electron-withdrawing. The bromine atom can also participate in nucleophilic aromatic substitution reactions under certain conditions.
Q2: Which solvents are recommended for reactions involving this compound?
A2: The choice of solvent is critical and depends on the specific reaction. For O-alkylation reactions (Williamson ether synthesis), polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred as they favor the O-alkylated product. Protic solvents, such as water or ethanol, can solvate the phenoxide ion, reducing its nucleophilicity and potentially leading to C-alkylation as a side product.[1] For bromination reactions, halogenated solvents like dichloromethane (DCM) or carbon tetrachloride are common.
Q3: What type of base is suitable for deprotonating the hydroxyl group?
A3: Phenols are more acidic than aliphatic alcohols, so a moderately strong base is usually sufficient.[2] Inorganic bases such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often used, especially in polar aprotic solvents.[3] For complete and rapid deprotonation, stronger bases like sodium hydride (NaH) can be employed, though caution is advised due to its reactivity.[4][5]
Q4: How can I monitor the progress of a reaction involving this compound?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of products. High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative analysis.[6]
Troubleshooting Guides
Below are troubleshooting guides for common issues encountered during the synthesis and subsequent reactions of this compound.
Guide 1: Synthesis via Bromination of 5-ethoxy-4-hydroxybenzonitrile
Problem: Low yield of the desired 3-bromo product and formation of multiple products.
| Possible Cause | Suggested Solution |
| Over-bromination (di-bromination) | Reduce the equivalents of the brominating agent (e.g., Br₂ or N-bromosuccinimide) to just one equivalent or slightly less. Add the brominating agent slowly and at a low temperature to control the reaction. |
| Incorrect solvent | Ensure a suitable, inert solvent such as dichloromethane or acetic acid is used.[7] |
| Reaction temperature too high | Perform the bromination at a lower temperature (e.g., 0°C to room temperature) to increase selectivity. |
| Side-chain bromination | If using NBS, ensure the reaction conditions do not favor radical reactions (e.g., absence of radical initiators or high-energy light) which could lead to bromination of the ethoxy group's alkyl chain.[8][9] |
Guide 2: O-Alkylation (e.g., Ethylation) of 3-Bromo-4-hydroxybenzonitrile
Problem: Low yield of the desired ether product.
| Possible Cause | Suggested Solution |
| Incomplete deprotonation | Use a stronger base (e.g., NaH) or increase the amount of the current base (e.g., K₂CO₃). Ensure the base is fresh and anhydrous. |
| Poor nucleophilicity of the phenoxide | Switch to a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the phenoxide ion.[1] |
| Alkylating agent is not reactive enough | Use a more reactive alkylating agent. For example, ethyl iodide is more reactive than ethyl bromide. |
| Side reaction: C-alkylation | The use of protic solvents can promote C-alkylation.[1] Switching to a polar aprotic solvent will favor the desired O-alkylation. |
| Reaction temperature is too low or too high | Optimize the reaction temperature. Williamson ether syntheses are often carried out at elevated temperatures (e.g., 50-100°C) to ensure a reasonable reaction rate.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common bromination reactions of substituted phenols.
Materials:
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5-ethoxy-4-hydroxybenzonitrile
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N-Bromosuccinimide (NBS)
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Dichloromethane (DCM)
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Sodium thiosulfate solution
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Sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
Procedure:
-
Dissolve 5-ethoxy-4-hydroxybenzonitrile (1 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add NBS (1.05 equivalents) portion-wise over 30 minutes, keeping the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a mixture of hexane and ethyl acetate).
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in O-alkylation reactions.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. thieme-connect.de [thieme-connect.de]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. EP2408736B1 - A process for the eco-friendly preparation of 3,5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents [patents.google.com]
Technical Support Center: 3-Bromo-5-ethoxy-4-hydroxybenzonitrile Degradation Studies
Disclaimer: There is currently limited direct scientific literature on the degradation pathways of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile. The information provided in this guide is largely extrapolated from studies on the closely related compound, Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), and general principles of xenobiotic degradation. Researchers should validate these proposed pathways and methodologies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on the degradation of the analogous compound Bromoxynil, two primary degradation pathways can be hypothesized for this compound: photodegradation and microbial (anaerobic) degradation.
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Photodegradation: Under the influence of UV light, the compound is likely to undergo reductive dehalogenation, where the bromine atom is removed from the aromatic ring. This would result in the formation of 5-ethoxy-4-hydroxybenzonitrile. Further degradation may lead to the opening of the aromatic ring.
-
Anaerobic Degradation: In anaerobic environments, such as in soil or sediment, microbial activity is expected to play a key role. Similar to Bromoxynil, the degradation may proceed through reductive debromination to form 5-ethoxy-4-hydroxybenzonitrile. Subsequently, the nitrile group (-CN) could be hydrolyzed to a carboxylic acid group (-COOH), yielding 5-ethoxy-4-hydroxybenzoic acid, or to an amide group (-CONH2) resulting in 3-ethoxy-4-hydroxybenzamide. Further microbial action can lead to the breakdown of the aromatic ring.[1]
Q2: What are the expected major metabolites of this compound?
A2: The primary metabolites anticipated from the degradation of this compound include:
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5-ethoxy-4-hydroxybenzonitrile (from debromination)
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3-Bromo-5-ethoxy-4-hydroxybenzamide (from nitrile hydrolysis)
-
3-Bromo-5-ethoxy-4-hydroxybenzoic acid (from further nitrile hydrolysis)
-
Phenolic and smaller organic compounds from ring cleavage.
Q3: What analytical methods are suitable for monitoring the degradation of this compound and its metabolites?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for analyzing aromatic compounds like this compound and its potential metabolites.[2][3][4] A reverse-phase C18 column is typically used. For confirmation of metabolite identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Interaction with active sites on the column packing.- Incorrect mobile phase pH. | - Use a high-purity silica column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations. | - Ensure the mobile phase is well-mixed and degassed.[5]- Use a column oven to maintain a constant temperature.[5]- Check the pump for leaks or bubbles.[6] |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase.- Implement a thorough needle wash protocol.- Run blank injections to identify the source of contamination. |
| Poor Resolution | - Inappropriate mobile phase composition.- Column degradation. | - Optimize the mobile phase gradient and solvent ratios.- Replace the column if it has exceeded its lifetime. |
Experimental Protocols
Protocol 1: Photodegradation Study
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) and dilute to the desired concentration in ultrapure water.
-
Irradiation: Place the solution in a quartz vessel and expose it to a UV lamp with a specific wavelength (e.g., 254 nm or a broad-spectrum lamp).
-
Sampling: Withdraw aliquots at predetermined time intervals.
-
Analysis: Analyze the samples by HPLC-UV or LC-MS to determine the concentration of the parent compound and identify degradation products.
-
Control: Keep a parallel sample in the dark to monitor for any degradation not induced by light.
Protocol 2: Anaerobic Soil Degradation Study
-
Soil Microcosm Setup: Prepare microcosms using soil with a known microbial population. Add a solution of this compound to the soil to achieve the target concentration.
-
Incubation: Incubate the microcosms under anaerobic conditions (e.g., in an anaerobic chamber or by purging with nitrogen gas) at a constant temperature.
-
Extraction: At various time points, extract the compound and its metabolites from the soil using an appropriate solvent (e.g., acetonitrile or a mixture of acetone and water).
-
Analysis: Analyze the extracts using HPLC-UV or LC-MS.
-
Sterile Control: Prepare a sterile control microcosm (e.g., by autoclaving the soil) to differentiate between biotic and abiotic degradation.
Data Presentation
Table 1: Hypothetical Degradation Data for this compound
| Time (hours) | Parent Compound Conc. (µg/L) | 5-ethoxy-4-hydroxybenzonitrile Conc. (µg/L) | 3-Bromo-5-ethoxy-4-hydroxybenzoic acid Conc. (µg/L) |
| 0 | 100 | 0 | 0 |
| 2 | 85 | 12 | 3 |
| 4 | 68 | 25 | 7 |
| 8 | 45 | 40 | 15 |
| 12 | 28 | 52 | 20 |
| 24 | 10 | 65 | 25 |
Visualizations
References
Addressing stability issues of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile in various solutions
Technical Support Center: 3-Bromo-5-ethoxy-4-hydroxybenzonitrile Stability
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including the chemical properties of the solvent, the pH of the solution, storage temperature, and exposure to light and oxygen. The molecule possesses several functional groups (phenolic hydroxyl, nitrile, ether, and a brominated aromatic ring) that can be susceptible to degradation under certain conditions.
Q2: To which types of degradation is this compound most susceptible?
A2: Based on its chemical structure, the compound is likely susceptible to the following degradation pathways:
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Hydrolysis: The nitrile group (-CN) can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid.[1][2][3][4][5]
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Oxidation: The phenolic hydroxyl group (-OH) is susceptible to oxidation, which can be accelerated by the presence of metal ions or exposure to atmospheric oxygen.
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Photodegradation: Brominated aromatic compounds can be sensitive to light, potentially leading to debromination or other photochemical reactions.[6]
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Thermal Degradation: High temperatures can promote the decomposition of the molecule. The stability of benzene derivatives is influenced by substituents.[7]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: While specific stability data is limited, general best practices for storing solutions of this compound to minimize degradation are:
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Temperature: Store solutions at low temperatures, such as 2-8°C, and for long-term storage, consider -20°C or lower. Some suppliers suggest room temperature for the solid form.[8][9]
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Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
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Atmosphere: For solutions prone to oxidation, consider purging the headspace of the container with an inert gas like nitrogen or argon before sealing.
-
pH: Maintain a neutral pH if possible, as both strongly acidic and basic conditions can promote hydrolysis of the nitrile group.
Q4: In which common laboratory solvents is this compound expected to be most stable?
A4: Aprotic, anhydrous solvents are generally preferred for long-term storage to prevent hydrolysis. Solvents such as anhydrous DMSO or DMF are common choices for stock solutions. For working solutions, the stability will depend on the specific experimental conditions. It is crucial to perform preliminary stability studies in the chosen solvent system.
Troubleshooting Guide
Issue 1: I am observing a loss of parent compound concentration in my stock solution stored in DMSO at 4°C.
| Possible Cause | Troubleshooting Step |
| Moisture Contamination | DMSO is hygroscopic and can absorb water from the atmosphere, which may lead to slow hydrolysis of the nitrile group. Use anhydrous DMSO and ensure the container is tightly sealed. Prepare smaller, single-use aliquots to minimize freeze-thaw cycles and exposure to air. |
| Oxidation | The phenolic group may be slowly oxidizing. Prepare fresh solutions more frequently. If the experiment allows, consider adding an antioxidant. |
| Adsorption to Container | The compound may be adsorbing to the surface of the storage vessel. Use low-adsorption plasticware or silanized glass vials. |
Issue 2: My experimental results are inconsistent when using aqueous buffers.
| Possible Cause | Troubleshooting Step |
| pH-Dependent Degradation | The compound may be degrading in your buffer. Check the pH of your buffer and determine the stability of the compound at that pH over the time course of your experiment. Adjust the buffer pH if necessary and possible. |
| Hydrolysis | The nitrile group is likely hydrolyzing. Prepare fresh working solutions in the aqueous buffer immediately before use. Minimize the time the compound is in the aqueous environment. |
Issue 3: I see a new peak appearing in my HPLC analysis after exposing my samples to room light.
| Possible Cause | Troubleshooting Step |
| Photodegradation | The compound is likely sensitive to light. All steps involving the compound should be performed under amber or low-light conditions. Protect samples from light during storage and analysis. |
Data Presentation: Stability Assessment Templates
Use the following table templates to record and analyze your stability data.
Table 1: Stability of this compound in Various Solvents
| Solvent | Storage Temperature (°C) | Initial Concentration (µM) | Concentration after X days (µM) | % Remaining | Observations |
| DMSO | 4 | ||||
| Ethanol | 4 | ||||
| Acetonitrile | 4 | ||||
| PBS (pH 7.4) | 4 |
Table 2: pH-Dependent Stability of this compound
| pH | Buffer System | Incubation Time (hours) | Initial Concentration (µM) | Final Concentration (µM) | % Remaining |
| 3 | Citrate | ||||
| 5 | Acetate | ||||
| 7.4 | Phosphate | ||||
| 9 | Borate |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[10][11][12]
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
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This compound
-
HPLC grade water, acetonitrile, and methanol
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
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Calibrated HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
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Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
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Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
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Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
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Mix an aliquot of the stock solution with 3% H₂O₂.
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Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
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Transfer the solid compound to a vial and heat in an oven at 80°C for 48 hours.
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Dissolve the stressed solid in the initial solvent for analysis.
-
-
Photolytic Degradation:
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Expose a solution of the compound in a quartz cuvette to a photostability chamber (ICH Q1B conditions).
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Analyze at appropriate time points.
-
-
Control Sample: A sample of the stock solution stored under normal conditions (e.g., 4°C, protected from light) should be analyzed alongside the stressed samples.
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Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control to identify degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General workflow for conducting a forced degradation study.
Caption: A decision tree for troubleshooting stability issues.
References
- 1. scribd.com [scribd.com]
- 2. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 3. The acid-catalysed hydrolysis of benzonitrile | Semantic Scholar [semanticscholar.org]
- 4. embibe.com [embibe.com]
- 5. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. 52805-45-5 CAS MSDS (3-BROMO-4-HYDROXY-5-METHOXYBENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. vibrantpharma.com [vibrantpharma.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. medcraveonline.com [medcraveonline.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Methods for removing impurities from a 3-Bromo-5-ethoxy-4-hydroxybenzonitrile sample
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-5-ethoxy-4-hydroxybenzonitrile. Here, you will find detailed methods for removing impurities and ensuring the high quality of your sample.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common impurities I might encounter in my this compound sample?
A1: Impurities in your sample often originate from the synthetic route. Assuming the synthesis involves the bromination of 3-ethoxy-4-hydroxybenzonitrile, you may encounter the following:
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Unreacted Starting Material (3-ethoxy-4-hydroxybenzonitrile): Incomplete bromination can lead to the presence of the starting material in your final product.
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Regioisomers: Bromination could potentially occur at other positions on the aromatic ring, leading to isomeric impurities. The primary regioisomeric impurity would be 2-bromo-5-ethoxy-4-hydroxybenzonitrile.
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Di-brominated Byproducts: Over-bromination can result in the formation of di-brominated species, such as 3,5-dibromo-4-hydroxybenzonitrile derivatives.
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Residual Solvents: Solvents used in the reaction or initial work-up may be present.
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Reagents: Traces of the brominating agent (e.g., N-bromosuccinimide) or its byproducts (e.g., succinimide) might remain.[1]
Q2: My NMR spectrum shows peaks that I can't identify. How can I determine the structure of the impurities?
A2: If you suspect the presence of the impurities mentioned above, you can look for characteristic signals in your 1H NMR spectrum. For instance, the aromatic protons of the starting material and potential regioisomers will have different chemical shifts and coupling patterns compared to the desired product. Mass spectrometry (MS) can also be invaluable in identifying the molecular weights of the impurities, which can help confirm their structures.
Q3: I tried recrystallizing my sample, but it's still not pure. What should I do?
A3: If a single recrystallization does not yield a product of sufficient purity, consider the following:
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Solvent System Optimization: The initial solvent or solvent pair may not be optimal. You may need to perform a more thorough solvent screen to find a system where the desired compound has high solubility in the hot solvent and low solubility in the cold solvent, while the impurities remain soluble at all temperatures.
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Second Recrystallization: A second recrystallization using the same or a different optimized solvent system can often significantly improve purity.
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Alternative Purification Technique: If recrystallization is ineffective, column chromatography is a powerful alternative for separating compounds with similar polarities.
Q4: I am having trouble separating my product from an impurity using column chromatography. What can I do to improve the separation?
A4: Poor separation in column chromatography can be addressed by:
-
Optimizing the Mobile Phase: The polarity of the eluent is critical. If your compounds are eluting too quickly and together, decrease the polarity of the mobile phase. If they are not moving off the column, increase the polarity. Running a gradient elution (gradually increasing the polarity of the mobile phase) can often improve the separation of compounds with close Rf values.
-
Changing the Stationary Phase: While silica gel is the most common stationary phase for normal-phase chromatography, other options like alumina or reversed-phase silica (C18) can offer different selectivities and may resolve your mixture.
-
Sample Loading: Ensure you are not overloading the column. The amount of sample should typically be 1-5% of the mass of the stationary phase. The sample should be loaded in a minimum amount of solvent.
Data Presentation
The following table provides an illustrative summary of the expected purity levels of a this compound sample after various purification steps. Actual results may vary depending on the initial purity and the specific experimental conditions.
| Purification Method | Purity of Starting Material | Expected Purity After 1st Pass | Expected Purity After 2nd Pass/Optimization |
| Recrystallization | 85-95% | >98% | >99% |
| Flash Column Chromatography | 70-90% | >99% | N/A |
Experimental Protocols
Recrystallization Protocol
This protocol is designed to purify a solid sample of this compound.
1. Solvent Selection (Screening): a. Place a small amount (10-20 mg) of the impure solid in a test tube. b. Add a few drops of a test solvent at room temperature. If the solid dissolves, the solvent is unsuitable. c. If the solid is insoluble, gently heat the mixture. If the solid dissolves when hot, this is a potentially good solvent. d. Allow the hot solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is likely suitable. e. Test a range of solvents of varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane) and solvent pairs (e.g., ethanol/water, ethyl acetate/hexane).
2. Recrystallization Procedure: a. Place the impure this compound in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. c. If insoluble impurities are present, perform a hot gravity filtration. d. Allow the solution to cool slowly to room temperature to promote the formation of large crystals. e. Once at room temperature, place the flask in an ice bath to maximize crystal yield. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of the cold recrystallization solvent. h. Dry the purified crystals in a vacuum oven.
Flash Column Chromatography Protocol
This protocol is for the purification of this compound using a silica gel stationary phase.
1. Preparation: a. Dry pack a chromatography column with silica gel. b. Pre-elute the column with the initial mobile phase (e.g., 10% ethyl acetate in hexane) to ensure even packing. c. Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
2. Loading and Elution: a. Carefully load the dissolved sample onto the top of the silica gel bed. b. Begin eluting with the mobile phase. A common starting point for polar aromatic compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A typical starting gradient could be from 5% ethyl acetate in hexane to 30% ethyl acetate in hexane. c. Collect fractions and monitor the elution of the compounds using Thin Layer Chromatography (TLC).
3. Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical relationship of impurities to the desired product in the synthesis.
References
Challenges in scaling up the synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two primary synthetic routes for the preparation of this compound.
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Route A: Bromination of 3-ethoxy-4-hydroxybenzonitrile. This route involves the direct bromination of the starting material, 3-ethoxy-4-hydroxybenzonitrile. The key challenge in this approach is controlling the regioselectivity of the bromination to favor the desired isomer.
-
Route B: Ethylation of 3-bromo-4,5-dihydroxybenzonitrile. This route begins with the bromination of a dihydroxybenzonitrile precursor, followed by a selective O-ethylation. The main challenge here lies in achieving selective ethylation at the desired hydroxyl group.
Q2: What are the common challenges faced during the scale-up of this synthesis?
A2: Scaling up the synthesis of this compound can present several challenges, including:
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Reaction Control: Maintaining consistent temperature and mixing on a larger scale can be difficult, potentially leading to increased side product formation.
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Reagent Addition: The controlled addition of reagents, such as bromine, is critical to avoid localized high concentrations and unwanted side reactions.
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Work-up and Isolation: Handling and separating larger volumes of reaction mixtures and solvents can be cumbersome and may lead to product loss.
-
Purification: Purification of large quantities of the final product can be challenging, often requiring optimization of crystallization or chromatographic methods.
Q3: How can I purify the final product, this compound?
A3: Purification of this compound can be achieved through several methods, depending on the nature and quantity of impurities.
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Recrystallization: This is a common and effective method for removing most impurities. The choice of solvent is critical for obtaining a high yield of pure crystalline product.
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Column Chromatography: For closely related impurities that are difficult to remove by recrystallization, silica gel column chromatography can be employed.
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Activated Carbon Treatment: If the product is colored, treatment with activated carbon can help to remove colored impurities.
Troubleshooting Guides
Route A: Bromination of 3-ethoxy-4-hydroxybenzonitrile
Problem 1: Low Yield of the Desired 3-Bromo Isomer and Formation of Multiple Brominated Products.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Over-bromination | Use a milder brominating agent such as N-bromosuccinimide (NBS) instead of elemental bromine. | Increased selectivity for the mono-brominated product. |
| Lack of Regioselectivity | Optimize reaction temperature; lower temperatures often favor para-substitution. | Improved ratio of the desired 3-bromo isomer to other isomers. |
| Reaction Conditions | Control the stoichiometry of the brominating agent carefully. Use a non-polar solvent to potentially enhance para-selectivity. | Minimized formation of di- and tri-brominated byproducts. |
Problem 2: Difficult Purification of the Desired Isomer.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Similar Polarity of Isomers | Employ high-performance liquid chromatography (HPLC) for separation. | Isolation of the pure 3-bromo isomer. |
| Co-crystallization | Experiment with different recrystallization solvents or solvent mixtures. | Improved purity of the crystalline product. |
Route B: Ethylation of 3-bromo-4,5-dihydroxybenzonitrile
Problem 1: Low Yield of the Mono-ethylated Product and Formation of Di-ethylated Byproduct.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Over-ethylation | Use a stoichiometric amount of the ethylating agent (e.g., ethyl iodide, diethyl sulfate). | Reduced formation of the di-ethylated byproduct. |
| Reaction Conditions | Control the reaction temperature and time carefully. Use a suitable base to selectively deprotonate the desired hydroxyl group. | Increased yield of the mono-ethylated product. |
Problem 2: Incomplete Reaction.
| Potential Cause | Troubleshooting Strategy | Expected Outcome |
| Insufficient Reagent | Ensure the use of fresh and pure ethylating agent and base. | Drive the reaction to completion. |
| Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. | Improved conversion of the starting material. |
Experimental Protocols
Route A: Synthesis via Bromination of 3-ethoxy-4-hydroxybenzonitrile
Step 1: Bromination of 3-ethoxy-4-hydroxybenzonitrile
-
Dissolve 3-ethoxy-4-hydroxybenzonitrile (1 equivalent) in a suitable solvent (e.g., dichloromethane, chloroform) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0-5 °C in an ice bath.
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Slowly add a solution of N-bromosuccinimide (NBS) (1.05 equivalents) in the same solvent to the cooled solution over a period of 30-60 minutes, while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Route B: Synthesis via Ethylation of 3-bromo-4,5-dihydroxybenzonitrile
Step 1: Ethylation of 3-bromo-4,5-dihydroxybenzonitrile
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To a solution of 3-bromo-4,5-dihydroxybenzonitrile (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a suitable base (e.g., potassium carbonate, 1.1 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Add ethyl iodide or diethyl sulfate (1.05 equivalents) dropwise to the reaction mixture.
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Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
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Cool the reaction mixture to room temperature and pour it into ice-cold water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to yield this compound.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for bromination side reactions.
Caption: Troubleshooting logic for selective O-ethylation.
Resolving peak tailing issues in HPLC analysis of substituted benzonitriles
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the HPLC analysis of substituted benzonitriles, with a specific focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing when analyzing substituted benzonitriles?
A1: The most common cause of peak tailing for substituted benzonitriles, which are often basic compounds, is secondary interaction with acidic silanol groups on the surface of silica-based stationary phases.[1][2][3] These interactions are a form of ion-exchange and can lead to distorted peak shapes.[1][2]
Q2: How does the mobile phase pH affect peak tailing for these compounds?
A2: The pH of the mobile phase is a critical factor. At a pH above 3, silanol groups (Si-OH) on the silica surface become ionized (SiO-), creating negatively charged sites that can strongly interact with protonated basic analytes.[2][4] Lowering the mobile phase pH to below 3 protonates these silanol groups, minimizing the undesirable ionic interactions and thus reducing peak tailing.[3][5][6]
Q3: What are "end-capped" columns, and how do they help with peak tailing?
A3: End-capping is a process where the residual silanol groups on the silica stationary phase are chemically bonded with a less polar group.[3] This derivatization effectively shields the analytes from interacting with the acidic silanols, leading to improved peak symmetry for basic compounds like many substituted benzonitriles.[1][3]
Q4: Can sample concentration lead to peak tailing?
A4: Yes, injecting a sample that is too concentrated can lead to mass overload, which can cause peak tailing.[7] If you observe that peak tailing worsens with higher sample concentrations, try diluting your sample or reducing the injection volume.[7][8]
Q5: Besides issues with the column and mobile phase, what other instrumental factors can cause peak tailing?
A5: Extra-column band broadening can contribute to peak tailing. This can be caused by excessively long or wide-bore tubing, loose fittings, or a large detector cell volume.[8][9] It's also important to ensure the inlet frit of the column is not partially blocked.[3]
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing and Resolving Peak Tailing
This guide provides a step-by-step workflow for troubleshooting peak tailing issues with substituted benzonitriles.
Caption: Troubleshooting workflow for peak tailing.
Guide 2: Optimizing Mobile Phase pH and Additives
This section provides more detail on manipulating the mobile phase to improve peak shape.
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | For basic substituted benzonitriles, adjust the mobile phase pH to be at least 2 pH units below the analyte's pKa. A pH range of 2.5 to 3.0 is often effective. | This ensures that the acidic silanol groups on the stationary phase are fully protonated, minimizing their ionic interaction with the basic analyte.[3][5][6] |
| Acidic Additives | Add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. | These additives help to control the mobile phase pH and can also act as ion-pairing agents, further improving peak shape. |
| Basic Additives | In some cases, a competing base like triethylamine (TEA) can be added at a low concentration (e.g., 5 mM). | TEA is a "silanol suppressor" that preferentially interacts with the active silanol sites, preventing them from interacting with the analyte.[5] However, this can shorten column lifetime.[5] |
Experimental Protocols
Protocol 1: Method Development for HPLC Analysis of a Novel Substituted Benzonitrile
-
Column Selection:
-
Start with a modern, high-purity, end-capped C18 column with low silanol activity.
-
A common dimension is 4.6 x 150 mm, with 3.5 or 5 µm particles.
-
-
Initial Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Run a scouting gradient from 5% to 95% B over 20 minutes to determine the approximate elution time of the analyte.
-
-
Optimization of Mobile Phase:
-
Based on the scouting gradient, develop an isocratic or a more focused gradient method.
-
If peak tailing is observed, confirm the pH of Mobile Phase A is below 3.0.
-
If tailing persists, consider switching the organic modifier to methanol, as solvent choice can influence peak shape.
-
-
Temperature and Flow Rate:
-
Set the column temperature to 30-40°C to improve efficiency and reduce viscosity.
-
Use a flow rate appropriate for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
-
Injection Volume and Sample Concentration:
-
Prepare the sample in the initial mobile phase composition to avoid solvent mismatch effects.
-
Start with a low injection volume (e.g., 5 µL) and a concentration in the low µg/mL range to avoid overload.
-
Protocol 2: Column Flushing and Regeneration
If you suspect column contamination or a blocked frit is causing peak tailing, a thorough flushing procedure can help.
-
Disconnect the column from the detector.
-
Reverse the column direction.
-
Flush with the following solvents at a low flow rate (0.5 mL/min) for at least 20 column volumes each:
-
Mobile phase without buffer salts (e.g., water/acetonitrile mixture)
-
100% Water (HPLC grade)
-
100% Isopropanol
-
100% Methylene Chloride (if compatible with your HPLC system)
-
100% Isopropanol
-
100% Acetonitrile
-
-
Equilibrate the column in the forward direction with your mobile phase before use.
Understanding the Mechanism of Peak Tailing
The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for basic analytes like substituted benzonitriles.
Caption: Effect of pH on silanol-analyte interactions.
References
- 1. hplc.eu [hplc.eu]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. support.waters.com [support.waters.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. Blogs | Restek [discover.restek.com]
- 8. uhplcs.com [uhplcs.com]
- 9. chromtech.com [chromtech.com]
Technical Support Center: Interpreting Complex NMR Spectra of Polysubstituted Aromatic Compounds
Welcome to the technical support center for the interpretation of complex NMR spectra of polysubstituted aromatic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during spectral analysis.
Frequently Asked Questions (FAQs)
Q1: Why is the aromatic region (typically 6.5-8.5 ppm) of my ¹H NMR spectrum so complex and difficult to interpret?
A1: The complexity arises from several factors inherent to polysubstituted aromatic systems:
-
Signal Overlap: Protons on the aromatic ring often have very similar chemical environments, leading to overlapping signals that obscure individual multiplicities.[1][2]
-
Complex Coupling Patterns: Protons on an aromatic ring can couple with each other in ortho (³J), meta (⁴J), and para (⁵J) relationships.[3][4][5] The combination of these small and large coupling constants results in complex multiplets that are not always first-order.[6]
-
Second-Order Effects: When the chemical shift difference between two coupled protons is small (approaching the magnitude of the coupling constant), second-order effects can distort the spectrum, leading to non-intuitive splitting patterns and intensities.
Q2: How do different substituents on the aromatic ring influence the ¹H and ¹³C chemical shifts?
A2: Substituents significantly impact the electron density of the aromatic ring, which in turn affects the chemical shifts of the attached protons and carbons.[7][8]
-
Electron-Donating Groups (EDGs): Groups like -NH₂, -OH, and -OCH₃ increase electron density, particularly at the ortho and para positions. This increased shielding shifts the signals of the corresponding protons and carbons to a higher field (lower ppm).[7][8][9]
-
Electron-Withdrawing Groups (EWGs): Groups such as -NO₂, -CN, and -C=O decrease electron density, especially at the ortho and para positions. This deshielding causes the signals of the attached protons and carbons to shift to a lower field (higher ppm).[7][8]
Q3: My ¹H NMR spectrum shows a crowded aromatic region. How can I resolve the individual signals?
A3: When one-dimensional ¹H NMR is insufficient, several techniques can be employed:
-
Higher Field NMR Spectrometers: Using a spectrometer with a stronger magnetic field can increase the chemical shift dispersion, potentially resolving overlapping signals.
-
Solvent Effects: Recording the spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of chloroform-d₃) can induce differential shifts in proton resonances, sometimes resolving overlaps.[1]
-
2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY, are powerful tools for unraveling complex spin systems by showing correlations between coupled protons.[10][11][12]
Q4: How can I definitively determine the substitution pattern (ortho, meta, para) on a disubstituted benzene ring?
A4: The substitution pattern can often be deduced from the coupling constants and the overall appearance of the aromatic region in the ¹H NMR spectrum. For more complex or ambiguous cases, 2D NMR is invaluable.
-
para-Substitution: Often results in a deceptively simple, symmetric pattern of two doublets, as pairs of protons are chemically equivalent.[6][13][14]
-
ortho-Substitution: Typically displays a more complex pattern with four distinct signals, often appearing as two doublets and two triplets (or doublet of doublets).[14][15]
-
meta-Substitution: Also shows four signals, but the coupling patterns will differ from the ortho isomer, often including a singlet-like signal for the proton between the two substituents.[14]
-
NOESY/ROESY: These 2D NMR techniques detect through-space correlations (Nuclear Overhauser Effect). For an ortho substituted ring, NOE correlations will be observed between protons on adjacent carbons, which is not possible for meta or para isomers.[16]
Troubleshooting Guides
Issue 1: Overlapping signals in the aromatic region prevent clear interpretation of coupling patterns.
Solution Workflow:
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
- 8. tandfonline.com [tandfonline.com]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Exothermic Profiles in the Bromination of Substituted Phenols
Welcome to the technical support center for the bromination of substituted phenols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure safe and successful experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is a runaway exothermic reaction, and why is it a significant concern in the bromination of phenols?
A1: A runaway exothermic reaction is a chemical process that releases heat, leading to an increase in the reaction rate, which in turn releases more heat. This creates a dangerous positive feedback loop. In the bromination of phenols, this is a major concern because the reaction is highly exothermic.[1] The hydroxyl group of the phenol activates the aromatic ring, making it highly reactive towards electrophiles like bromine.[2] Without proper control, the temperature can rise rapidly, leading to vigorous boiling of solvents, pressure buildup, and potentially an explosion.[3][4][5]
Q2: What are the primary causes of a runaway exotherm during the bromination of phenols?
A2: The primary causes include:
-
Rapid Reagent Addition: Adding the brominating agent too quickly does not allow sufficient time for the generated heat to be dissipated.[3]
-
Inadequate Cooling: An inefficient or undersized cooling system (e.g., an ice bath) cannot remove the heat generated by the reaction effectively.[6]
-
High Reactant Concentration: Using highly concentrated solutions can lead to a very fast reaction rate and intense heat generation.[6]
-
Insufficient Stirring: Poor mixing results in localized "hot spots" where the temperature is significantly higher than the bulk of the solution.
Q3: What are some safer, less exothermic alternatives to using molecular bromine (Br₂)?
A3: Several milder and more selective brominating agents can be used to control the exotherm:
-
N-bromosuccinimide (NBS): A versatile and safer alternative to bromine water.[7][8]
-
Potassium Bromide (KBr) and Potassium Bromate (KBrO₃): This system generates bromine in situ, allowing for better control of the reaction rate.[7][8]
-
Hydrogen Peroxide (H₂O₂)-HBr System: A greener oxidative bromination method.[9]
-
Diethyl Bromomalonate: Can be used for efficient synthesis of 4-bromophenols.[10]
Q4: How does the choice of solvent affect the exothermic profile and selectivity of the reaction?
A4: The solvent plays a critical role in both safety and reaction outcome.
-
Polar Protic Solvents (e.g., water, acetic acid): These can enhance the reactivity of bromine, potentially leading to over-bromination (polysubstitution) and a more pronounced exotherm.[8]
-
Non-polar Solvents (e.g., carbon disulfide, dichloromethane): These solvents do not solvate the bromine as effectively, leading to a less reactive system and better control over the reaction, often favoring monobromination.[11][12] Using a non-polar solvent at low temperatures can significantly improve selectivity for the para-product.[12]
II. Troubleshooting Guide
Issue 1: The reaction is too exothermic and difficult to control.
Q: My reaction temperature is rising too quickly despite being in an ice bath. What can I do?
A: Your cooling may be insufficient for the scale or concentration of your reaction.
-
Ensure Vigorous Stirring: This promotes efficient heat transfer to the walls of the flask.[6]
-
Pre-cool Reactants: Cool the phenol solution in the ice bath before beginning the addition of the brominating agent.[6]
-
Dilute the Reaction Mixture: Adding more of an inert solvent will lower the reaction rate and the amount of heat generated per unit volume.[6]
-
Slow Down Reagent Addition: Add the brominating agent dropwise, carefully monitoring the internal temperature.[3]
Issue 2: Low yield of the desired brominated phenol.
Q: My final yield is lower than expected. How can I determine if the reaction went to completion?
A: The reaction may not have been complete.
-
Use Thin-Layer Chromatography (TLC): TLC can be used to check for the presence of the starting phenol in your crude product.[6]
-
Add a Slight Excess of Brominating Agent: For liquid bromine, continue the dropwise addition until a faint orange-red color persists for several minutes, indicating that all the phenol has been consumed.[6]
Q: I suspect side reactions are lowering my yield. How can I prevent them?
A: Polysubstitution is a common side reaction due to the high reactivity of the phenol ring.[8]
-
Switch to a Milder Brominating Agent: As mentioned in the FAQ, using reagents like NBS or KBr/KBrO₃ can provide better control and selectivity.[8]
-
Control the Stoichiometry: Use a 1:1 molar ratio of phenol to the brominating agent for monosubstitution.
-
Lower the Reaction Temperature: Performing the reaction at a lower temperature can help to control the extent of bromination.[12]
Issue 3: Difficulty in isolating the final product.
Q: My product is not precipitating from the solution after the reaction.
A: Some brominated phenols may be slow to crystallize or may form an oil.
-
Cool the Solution Thoroughly: After quenching the reaction, ensure the solution is well-cooled in an ice bath, as lower temperatures often reduce solubility and promote precipitation.[6]
-
Induce Crystallization: If a solid still does not form, try scratching the inside of the flask at the liquid-air interface with a glass rod to create nucleation sites.[6]
-
Perform a Liquid-Liquid Extraction: If an oil forms, you may need to perform an extraction followed by purification via column chromatography.[6]
III. Data Presentation
Table 1: Effect of Solvent on Phenol Bromination Product Distribution
| Solvent | Temperature | Major Product | Minor Product | Reference |
| Water | Room Temp. | 2,4,6-Tribromophenol | - | [1] |
| Carbon Disulfide (CS₂) | Low Temp. | p-Bromophenol | o-Bromophenol | [12] |
| Acetic Acid | 35°C | Varies | Varies | [13] |
| Acetonitrile (with NBS) | Room Temp. | p-Bromophenol | o-Bromophenol |
Table 2: Influence of pH on the Rate of Phenol Bromination
| Brominating System | Solvent | Optimal pH | Observation | Reference |
| KBr-KBrO₃ | Acetic acid/water | 3 | Reaction rate decreases as pH increases. | [8] |
| NBS-KBr | Acetonitrile | 4 | Reaction rate is significantly faster than the KBr-KBrO₃ system across the tested pH range. | [8] |
IV. Experimental Protocols
Protocol 1: Controlled Monobromination of Phenol in a Non-Polar Solvent
This protocol is designed to favor the formation of monobrominated products, primarily p-bromophenol.
-
Dissolve Phenol: In a flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve phenol (1 equivalent) in carbon disulfide (CS₂) at a low temperature (e.g., 0-5 °C) using an ice bath.
-
Prepare Bromine Solution: In the dropping funnel, prepare a solution of bromine (1 equivalent) in CS₂.
-
Slow Addition: Add the bromine solution dropwise to the stirred phenol solution. Maintain the internal temperature below 5 °C throughout the addition.
-
Monitor Reaction: Monitor the disappearance of the bromine color. The reaction is typically complete when the reddish-brown color no longer fades.
-
Work-up: Once the reaction is complete, carefully remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Bromination using NBS in Acetonitrile
This protocol uses a milder brominating agent for better control.
-
Prepare Solutions: Prepare a solution of the substituted phenol (1 equivalent) in acetonitrile.
-
Add NBS: To the stirred solution, add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.
-
Monitor Reaction: Monitor the progress of the reaction by TLC.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with sodium thiosulfate solution to remove any unreacted bromine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as necessary.
V. Visualizations
References
- 1. studyrocket.co.uk [studyrocket.co.uk]
- 2. savemyexams.com [savemyexams.com]
- 3. labproinc.com [labproinc.com]
- 4. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 5. sigma-hse.com [sigma-hse.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Khan Academy [khanacademy.org]
- 12. m.youtube.com [m.youtube.com]
- 13. asianpubs.org [asianpubs.org]
Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Assignment of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, predicted spectral assignment for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile. Due to the limited availability of direct experimental spectra in public databases, this analysis is based on established NMR principles, including substituent effects on aromatic systems. This information is valuable for researchers working with this compound or similar structures in fields such as medicinal chemistry and materials science.
The predicted chemical shifts are derived from the cumulative effects of the bromo, ethoxy, hydroxyl, and nitrile substituents on the benzonitrile framework. The electron-donating nature of the hydroxyl and ethoxy groups and the electron-withdrawing properties of the nitrile and bromo groups all contribute to the final predicted spectral data.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for each nucleus in this compound. These predictions are based on an expected analysis in a common deuterated solvent such as CDCl₃ or DMSO-d₆.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2 | 7.20 - 7.30 | s | 1H |
| H-6 | 7.10 - 7.20 | s | 1H |
| -OH | 5.50 - 6.50 | br s | 1H |
| -OCH₂CH₃ | 4.00 - 4.20 | q | 2H |
| -OCH₂CH₃ | 1.40 - 1.50 | t | 3H |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4 (C-OH) | 148.0 - 152.0 |
| C-5 (C-OEt) | 145.0 - 149.0 |
| C-2 | 118.0 - 122.0 |
| C-6 | 115.0 - 119.0 |
| C≡N | 114.0 - 118.0 |
| C-1 (C-CN) | 105.0 - 110.0 |
| C-3 (C-Br) | 100.0 - 105.0 |
| -OCH₂CH₃ | 64.0 - 68.0 |
| -OCH₂CH₃ | 14.0 - 16.0 |
Molecular Structure and NMR Signal Assignment
The diagram below illustrates the molecular structure of this compound with the numbering scheme used for the NMR signal assignments.
Caption: Molecular structure of this compound with atom numbering for NMR.
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule such as this compound.
1. Sample Preparation
-
For ¹H NMR: Dissolve 5-10 mg of the solid compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
For ¹³C NMR: A higher concentration is recommended due to the lower natural abundance of the ¹³C isotope. Dissolve 20-50 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Procedure:
-
Weigh the sample accurately into a clean, dry vial.
-
Add the deuterated solvent.
-
Gently agitate the vial to ensure the sample is fully dissolved.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube to prevent solvent evaporation and contamination.
-
2. NMR Spectrometer Parameters
The following are typical parameters for a 500 MHz NMR spectrometer.
-
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
-
-
For ¹³C NMR:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096, depending on the concentration.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Temperature: 298 K.
-
3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard such as tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum.
Logical Workflow for Spectral Assignment
The following diagram outlines the logical steps involved in assigning the NMR signals for this compound.
Caption: Logical workflow for NMR spectral assignment.
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile and its Analogs
For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of novel compounds is paramount for structural elucidation and impurity profiling. This guide provides a comprehensive comparison of the predicted electron ionization mass spectrometry (EI-MS) fragmentation of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile and its structurally related alternatives. By examining the influence of substituent modifications, this document serves as a valuable resource for anticipating and interpreting mass spectral data for this class of compounds.
The analysis of this compound, a substituted aromatic compound, by mass spectrometry reveals a complex yet predictable fragmentation pattern. The interplay of the bromo, ethoxy, hydroxyl, and nitrile functional groups dictates the primary cleavage pathways, offering a unique fingerprint for its identification. To provide a clearer understanding of these processes, this guide compares its expected fragmentation with three key analogs: the methoxy variant (3-Bromo-5-methoxy-4-hydroxybenzonitrile), the debrominated counterpart (5-ethoxy-4-hydroxybenzonitrile), and a positional isomer (2-Bromo-5-ethoxy-4-hydroxybenzonitrile).
Predicted Fragmentation Patterns: A Comparative Analysis
The electron ionization mass spectrum of this compound is anticipated to be characterized by several key fragmentation pathways. The molecular ion peak ([M]⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by two m/z units.
A primary fragmentation event is the loss of the ethyl group from the ethoxy moiety, leading to a significant fragment ion. Another prominent fragmentation pathway involves the cleavage of the bromine atom. Subsequent losses of small neutral molecules such as carbon monoxide (CO) and ethene (C₂H₄) from the fragment ions are also expected.
The following table summarizes the predicted major fragment ions for this compound and its comparative compounds.
| Compound | Molecular Ion (m/z) | Predicted Major Fragment Ions (m/z) and Neutral Losses |
| This compound | 241/243 | 212/214 ([M-C₂H₅]⁺), 162 ([M-Br]⁺), 184/186 ([M-CO-H]⁺), 134 ([M-Br-CO]⁺) |
| 3-Bromo-5-methoxy-4-hydroxybenzonitrile | 227/229 | 212/214 ([M-CH₃]⁺), 148 ([M-Br]⁺), 170/172 ([M-CO-H]⁺), 120 ([M-Br-CO]⁺) |
| 5-ethoxy-4-hydroxybenzonitrile | 163 | 134 ([M-C₂H₅]⁺), 135 ([M-CO]⁺) |
| 2-Bromo-5-ethoxy-4-hydroxybenzonitrile | 241/243 | 212/214 ([M-C₂H₅]⁺), 162 ([M-Br]⁺), 184/186 ([M-CO-H]⁺), 134 ([M-Br-CO]⁺) |
Visualizing the Fragmentation Pathways
To illustrate the logical relationships in the fragmentation processes, the following diagrams depict the predicted primary fragmentation pathways for this compound and its methoxy analog.
Experimental Protocol
The following provides a general methodology for the analysis of this compound and its analogs using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, perform derivatization (e.g., silylation of the hydroxyl group) to improve volatility and thermal stability, though this will alter the fragmentation pattern.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for high sensitivity.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
The following diagram outlines the general workflow for this experimental protocol.
Conclusion
Comparing the efficiency of different synthetic routes to 3-Bromo-5-ethoxy-4-hydroxybenzonitrile
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex organic molecules is a critical endeavor. 3-Bromo-5-ethoxy-4-hydroxybenzonitrile is a valuable building block in medicinal chemistry, and identifying the most effective synthetic pathway to this compound can save considerable time and resources. This guide provides a comparative analysis of two plausible synthetic routes starting from the readily available 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), supported by analogous experimental data from the literature.
At a Glance: Comparison of Synthetic Routes
The selection of an optimal synthetic strategy for this compound depends on factors such as overall yield, reaction conditions, and ease of purification. The following table summarizes the key quantitative parameters of the two proposed synthetic routes.
| Synthetic Route | Starting Material | Key Intermediates | Overall Estimated Yield (%) | Key Advantages | Potential Challenges |
| Route A | 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) | 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde | ~85% | High-yielding bromination step. | Potential for over-bromination; conversion of the brominated aldehyde to the nitrile may require specific conditions. |
| Route B | 3-Ethoxy-4-hydroxybenzaldehyde (Ethyl Vanillin) | 4-Hydroxy-3-ethoxybenzonitrile | ~83% | High-yielding nitrile formation; straightforward starting material. | Bromination of the benzonitrile may be less regioselective or require optimization to prevent side reactions. |
Synthetic Route A: Bromination Followed by Nitrile Formation
This route involves the initial bromination of ethyl vanillin to form 3-bromo-5-ethoxy-4-hydroxybenzaldehyde, followed by the conversion of the aldehyde functional group to a nitrile.
Experimental Protocols for Route A
Step 1: Synthesis of 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde (Analogous Protocol)
-
Materials: 3-Ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), Bromine (Br₂), Acetic Acid.
-
Procedure: To a solution of 3-ethoxy-4-hydroxybenzaldehyde in glacial acetic acid, a solution of bromine in acetic acid is added dropwise at room temperature with stirring. The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography. A patent describing the bromination of the similar compound vanillin reports yields of 94-96% based on the converted starting material, suggesting a high efficiency for this step.[1]
Step 2: Synthesis of this compound (Analogous Protocol)
-
Materials: 3-Bromo-5-ethoxy-4-hydroxybenzaldehyde, Hydroxylamine hydrochloride (NH₂OH·HCl), a dehydrating agent (e.g., acetic anhydride or a catalyst like ferrous sulfate).
-
Procedure: The 3-bromo-5-ethoxy-4-hydroxybenzaldehyde is first converted to its corresponding aldoxime by reacting it with hydroxylamine hydrochloride in a suitable solvent. The resulting aldoxime is then dehydrated to the nitrile. One effective method involves heating the aldehyde with hydroxylamine hydrochloride in a high-boiling solvent like DMF in the presence of a catalyst such as anhydrous ferrous sulfate.[2] An alternative high-yielding method for a similar substrate, 3-ethoxy-4-hydroxybenzaldehyde, using TMSN₃ and TfOH in a mixed solvent system, afforded the corresponding nitrile in 91% yield.[3]
Synthetic Route B: Nitrile Formation Followed by Bromination
This alternative pathway begins with the conversion of ethyl vanillin to 4-hydroxy-3-ethoxybenzonitrile, which is then brominated to yield the final product.
Experimental Protocols for Route B
Step 1: Synthesis of 4-Hydroxy-3-ethoxybenzonitrile
-
Materials: 3-Ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), Azidotrimethylsilane (TMSN₃), Trifluoromethanesulfonic acid (TfOH), Acetonitrile (ACN), 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).
-
Procedure: To a solution of 3-ethoxy-4-hydroxybenzaldehyde and azidotrimethylsilane in a 1:1 mixture of HFIP and acetonitrile, triflic acid is added. The reaction is stirred at room temperature for approximately 75 minutes. The crude product is then purified by column chromatography to yield 4-hydroxy-3-ethoxybenzonitrile. This method has been reported to provide a 91% yield for this specific conversion.[3]
Step 2: Synthesis of this compound (Analogous Protocol)
-
Materials: 4-Hydroxy-3-ethoxybenzonitrile, Bromine (Br₂), a suitable solvent (e.g., dichloromethane, acetic acid).
-
Procedure: 4-Hydroxy-3-ethoxybenzonitrile is dissolved in a suitable solvent. To this solution, a stoichiometric amount of bromine is added dropwise at a controlled temperature (e.g., -5 to 10 °C) to favor mono-bromination. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified. A similar bromination of 4-hydroxybenzonitrile has been reported to yield 3-bromo-4-hydroxybenzonitrile in 88.2% yield.[4]
Comparative Analysis and Conclusion
Both proposed synthetic routes offer viable pathways to this compound with high estimated overall yields.
-
Route A benefits from a potentially very high-yielding initial bromination step. However, controlling the regioselectivity and preventing the formation of di-brominated byproducts may require careful optimization of reaction conditions. The subsequent conversion of the aldehyde to a nitrile is also generally efficient.
-
Route B has a well-established and high-yielding first step for the conversion of the aldehyde to the nitrile. The subsequent bromination of the resulting 4-hydroxy-3-ethoxybenzonitrile is also expected to be efficient, as demonstrated by analogous reactions on similar substrates.
The choice between these two routes may ultimately depend on the specific expertise and available resources of the laboratory. For instance, if precise control over the bromination reaction is readily achievable, Route A might be slightly more efficient. Conversely, the high and reliable yield of the nitrile formation in Route B makes it a very strong contender.
Researchers are encouraged to perform small-scale trials of both routes to determine the most efficient and practical method for their specific needs. Both pathways demonstrate the utility of leveraging known, high-yielding transformations on analogous substrates to devise effective synthetic strategies for novel compounds.
References
- 1. EP0149952A2 - Process for the preparation of hydroxy and/or alkoxy substituted bromobenzaldehydes - Google Patents [patents.google.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. US8957239B2 - Process for the eco-friendly preparation of 3, 5-dibromo-4-hydroxybenzonitrile - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Organic Reactivity of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile and 3-Bromo-4-hydroxy-5-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the organic reactivity of two closely related substituted benzonitrile derivatives: 3-Bromo-5-ethoxy-4-hydroxybenzonitrile and 3-Bromo-4-hydroxy-5-methoxybenzonitrile. These compounds are valuable building blocks in medicinal chemistry and materials science, and understanding their comparative reactivity is crucial for their effective utilization in synthesis. This document summarizes their key chemical properties, explores their reactivity in common organic transformations, and provides illustrative experimental protocols based on reactions of analogous compounds.
Structural and Physicochemical Properties
The two compounds share a common 3-bromo-4-hydroxybenzonitrile core, with the key difference being the nature of the alkoxy substituent at the 5-position: an ethoxy group versus a methoxy group. This seemingly minor structural variation can influence the steric and electronic environment of the molecule, thereby affecting its reactivity.
| Property | This compound | 3-Bromo-4-hydroxy-5-methoxybenzonitrile |
| CAS Number | 330462-57-2[1] | 52805-45-5 |
| Molecular Formula | C₉H₈BrNO₂ | C₈H₆BrNO₂[2] |
| Molecular Weight | 242.07 g/mol [1] | 228.045 g/mol [2] |
| Appearance | Solid | Solid |
| Storage | Room temperature[1] | Room temperature |
Comparative Reactivity Analysis
The reactivity of these molecules is primarily dictated by the interplay of the electron-donating hydroxy and alkoxy groups, the electron-withdrawing nitrile group, and the bromine atom, which serves as a versatile handle for cross-coupling reactions.
Electronic Effects
Both the methoxy and ethoxy groups are electron-donating through resonance, which activates the aromatic ring towards electrophilic substitution. However, they also exhibit an inductive electron-withdrawing effect due to the electronegativity of the oxygen atom. The net effect is ring activation. The slightly greater electron-donating ability of the ethoxy group compared to the methoxy group may lead to minor differences in the electron density of the aromatic ring, potentially influencing the rates of certain reactions.
Steric Effects
The ethoxy group is sterically bulkier than the methoxy group. This difference in steric hindrance can play a significant role in reactions where a reagent approaches the aromatic ring, particularly at the positions ortho to the alkoxy group.
Performance in Key Organic Reactions
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on both molecules makes them excellent substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, which are fundamental for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl structures. The general reactivity for aryl halides in Suzuki coupling is Ar-I > Ar-Br > Ar-Cl.[3] Both this compound and 3-bromo-4-hydroxy-5-methoxybenzonitrile are expected to undergo Suzuki coupling efficiently. Low yields in Suzuki couplings can sometimes be attributed to side reactions like protodeboronation or homocoupling, especially with electron-rich substrates.[4]
Buchwald-Hartwig Amination: This reaction is a powerful tool for the synthesis of arylamines. The choice of palladium catalyst, ligand, and base is crucial for a successful transformation, especially with electron-deficient aryl halides.[5] Both compounds are expected to be suitable substrates for this reaction.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing nitrile group can activate the aromatic ring towards nucleophilic aromatic substitution, although it is generally less activating than a nitro group. The bromine atom can be displaced by strong nucleophiles. The slightly different electronic and steric environments imparted by the ethoxy versus methoxy groups might lead to subtle differences in reaction rates and yields. For instance, in reactions of similar compounds like 4-bromo-5-nitrophthalodinitrile, the bromine atom is susceptible to nucleophilic displacement.
O-Alkylation and Other Functional Group Transformations
The phenolic hydroxyl group in both compounds can readily undergo O-alkylation under basic conditions. This reaction is often employed in the synthesis of more complex molecules, such as the gout therapeutic agent Febuxostat, which features a similar substituted aromatic core.[6][7][8] The nitrile group can also be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic utility of these building blocks.
Illustrative Experimental Protocols
The following are generalized protocols for key reactions involving substituted bromobenzonitriles, based on established methodologies for similar substrates. Optimization will likely be required for the specific compounds discussed in this guide.
General Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from procedures for Suzuki-Miyaura reactions of aryl bromides.[3]
| Parameter | Condition |
| Aryl Bromide | 3-Bromo-5-ethoxy/methoxy-4-hydroxybenzonitrile (1.0 equiv) |
| Boronic Acid | Arylboronic acid (1.2 - 1.5 equiv) |
| Palladium Catalyst | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂/ligand |
| Ligand (if needed) | SPhos, XPhos, or similar bulky phosphine ligands |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 equiv) |
| Solvent | Toluene/H₂O, Dioxane/H₂O, or DMF |
| Temperature | 80 - 120 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Procedure:
-
To a degassed solution of the aryl bromide and arylboronic acid in the chosen solvent, add the base and the palladium catalyst (and ligand, if applicable).
-
Heat the reaction mixture under an inert atmosphere at the specified temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.[9][10]
| Parameter | Condition |
| Aryl Bromide | 3-Bromo-5-ethoxy/methoxy-4-hydroxybenzonitrile (1.0 equiv) |
| Amine | Primary or secondary amine (1.1 - 1.2 equiv) |
| Palladium Precatalyst | G3 or G4 palladacycle (e.g., XPhos Pd G3) (1-5 mol%) |
| Base | NaOtBu, K₃PO₄, or Cs₂CO₃ (1.5 - 2.0 equiv) |
| Solvent | Toluene, Dioxane, or THF |
| Temperature | 80 - 110 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Procedure:
-
In a glovebox or under a stream of inert gas, combine the aryl bromide, amine, base, and palladium precatalyst in a reaction vessel.
-
Add the anhydrous solvent and seal the vessel.
-
Heat the reaction mixture with stirring at the specified temperature and monitor the progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography.
Conclusion
Both this compound and 3-Bromo-4-hydroxy-5-methoxybenzonitrile are versatile intermediates for organic synthesis. The choice between the two will likely depend on the specific synthetic target and the desired physicochemical properties of the final product. While their reactivity in many standard transformations is expected to be similar, the subtle electronic and steric differences between the ethoxy and methoxy groups may be exploited to fine-tune reaction outcomes. For reactions sensitive to steric hindrance, the methoxy-substituted compound might be preferred. Conversely, the slightly more electron-donating nature of the ethoxy group could be advantageous in certain electrophilic aromatic substitution reactions. Further experimental studies are warranted to provide a more definitive quantitative comparison of their performance in various organic reactions.
References
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. 3-Bromo-4-hydroxy-5-methoxy-benzonitrile | CymitQuimica [cymitquimica.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. newdrugapprovals.org [newdrugapprovals.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Comparative Reactivity Analysis of Ortho- vs. Meta-Brominated Hydroxybenzonitriles in Drug Discovery
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences in chemical reactivity between positional isomers is paramount for efficient molecular design and synthesis. This guide provides an objective comparison of the reactivity of ortho-brominated and meta-brominated hydroxybenzonitriles, focusing on reactions pivotal to the construction of complex molecular architectures in medicinal chemistry.
The strategic placement of a bromine atom on the hydroxybenzonitrile scaffold offers a versatile handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The relative positions of the hydroxyl (-OH), cyano (-CN), and bromine (-Br) groups profoundly influence the electron density of the aromatic ring and, consequently, the reactivity of the C-Br bond.
Executive Summary of Comparative Reactivity
The reactivity of brominated hydroxybenzonitriles is governed by the interplay of the electronic effects of the hydroxyl and cyano substituents. The hydroxyl group is a strong activating group (ortho-, para-directing) through its resonance electron-donating effect, while the cyano group is a deactivating group (meta-directing) due to its inductive and resonance electron-withdrawing properties.
In ortho-brominated hydroxybenzonitriles , the bromine atom is positioned ortho to either the activating hydroxyl group or the deactivating cyano group. This proximity leads to a complex electronic environment. When ortho to the hydroxyl group, the activating effect is pronounced, potentially accelerating oxidative addition in cross-coupling reactions. Conversely, steric hindrance from the adjacent substituent can play a significant role.
In meta-brominated hydroxybenzonitriles , the bromine atom is meta to both the hydroxyl and cyano groups. In this arrangement, the powerful ortho-, para-directing influence of the hydroxyl group and the meta-directing effect of the cyano group converge, influencing the overall reactivity of the C-Br bond.
Quantitative Reactivity Data
| Isomer Position | Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| ortho | Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | ~11-95% | [1] |
| meta | Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane/H₂O | 110 | ~85-95% | [2][3] |
| ortho | Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | Good to Excellent | [4] |
| meta | Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃/Josiphos | NaOtBu | Toluene | 100 | Good to Excellent | [4] |
Note: Yields are highly dependent on the specific substrate, catalyst system, and reaction conditions. The data presented should be considered illustrative rather than a direct like-for-like comparison. Generally, both ortho and meta isomers can be effective substrates in cross-coupling reactions, with the optimal conditions often varying.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for specific brominated hydroxybenzonitrile isomers.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk tube, combine the brominated hydroxybenzonitrile (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., SPhos or XPhos, 2-10 mol%).
-
Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a glovebox or under an inert atmosphere, add the brominated hydroxybenzonitrile (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add the amine (1.2 equiv.) and anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify the product by flash column chromatography.[4]
Visualizing Reactivity and Biological Relevance
Logical Workflow for Reactivity Analysis
The following diagram illustrates the key factors influencing the choice and outcome of a cross-coupling reaction with a substituted bromobenzonitrile.
Caption: Factors influencing cross-coupling reactions.
Signaling Pathway Involvement of Hydroxybenzonitrile Derivatives
Derivatives of hydroxybenzonitrile have been investigated for their potential as cytotoxic agents, often exerting their effects by inducing apoptosis (programmed cell death).[5] The intrinsic, or mitochondrial, pathway of apoptosis is a key signaling cascade in this process.
Caption: Intrinsic pathway of apoptosis.
Conclusion
The choice between an ortho- or meta-brominated hydroxybenzonitrile isomer as a synthetic precursor will depend on the specific target molecule and the desired reaction pathway. While both isomers are viable substrates for a range of important synthetic transformations, their reactivity profiles are distinct. Ortho-isomers may exhibit enhanced reactivity in some cases due to the strong activating effect of the adjacent hydroxyl group, but can also be subject to steric hindrance. Meta-isomers present a different electronic landscape that can be advantageous for achieving specific selectivities. A thorough understanding of the electronic and steric factors at play, coupled with careful optimization of reaction conditions, is essential for the successful application of these valuable building blocks in drug discovery and development.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Validating the Purity of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile: A Comparative Guide to Quantitative NMR (qNMR)
For researchers, scientists, and professionals in drug development, the accurate determination of purity for chemical compounds is of utmost importance. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity assessment of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile, a key building block in various synthetic applications. This document outlines the experimental protocol for qNMR, presents comparative data, and illustrates the workflow and analytical logic using diagrams.
Introduction to Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for determining the purity of organic compounds.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule.[2] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without requiring a reference standard of the analyte itself.[3] This makes qNMR a highly accurate and direct method for quantification.[4]
Key Advantages of qNMR:
-
Direct Measurement: It does not require a chemically identical reference standard for the analyte.[4]
-
High Accuracy and Precision: qNMR is capable of providing highly accurate and precise purity values.[5]
-
Structural Information: The same experiment provides structural information about the analyte and any impurities present.[4]
-
Speed: Measurements are often faster than developing and running a new chromatographic method.[3]
Comparison with Alternative Purity Assessment Methods
While qNMR offers significant advantages, other methods are routinely used for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the nature of the sample, expected impurities, and the desired level of accuracy.[4]
| Method | Principle | Advantages | Disadvantages |
| qNMR | The integrated intensity of an NMR signal is directly proportional to the molar amount of the substance.[1] | - Primary ratio method- No identical reference standard needed- Provides structural information- High accuracy and precision- Fast analysis time | - Lower sensitivity than chromatographic methods- Potential for signal overlap- Requires soluble sample |
| HPLC-UV | Chromatographic separation of components in a mixture followed by detection using UV-Vis spectroscopy.[6] | - High sensitivity for UV-active impurities- Excellent separation efficiency- Widely available and established method | - A comparative method requiring reference standards for accurate quantification- Response factors can vary between analyte and impurities, leading to inaccurate area % purity[2] |
| Titration | A chemical reaction between the analyte and a reagent of known concentration (titrant). | - High accuracy and precision for certain functional groups- Low-cost instrumentation | - Only quantifies specific reactive functional groups- Not universally applicable- Less suitable for complex mixtures |
| Melting Point | The temperature at which a solid turns into a liquid. Impurities typically broaden and depress the melting range.[7] | - Simple and rapid indication of purity- Inexpensive equipment | - Not quantitative- Insensitive to small amounts of impurities- Only applicable to solid compounds |
Experimental Protocol: qNMR Purity of this compound
This protocol describes the determination of the purity of this compound using ¹H qNMR with an internal standard.
1. Materials and Reagents
-
Analyte: this compound
-
Internal Standard (IS): Maleic acid (purity ≥ 99.5%)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
2. Instrumentation
-
NMR Spectrometer: 400 MHz or higher, equipped with a 5 mm probe.
3. Sample Preparation
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Ensure complete dissolution by vortexing or gentle sonication.[8]
-
Transfer the solution to a 5 mm NMR tube.
4. NMR Data Acquisition
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30 s is generally sufficient for accurate quantification of small molecules).[4][9]
-
Number of Scans (ns): 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[9][10]
-
Acquisition Time (aq): At least 3 seconds to ensure high digital resolution.[4]
-
Spectral Width: To encompass all signals of interest (e.g., 0-12 ppm).
5. Data Processing and Quantification
-
Apply Fourier transform, followed by manual phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For this compound in DMSO-d₆, the two aromatic protons appear as distinct singlets. For Maleic acid, the two olefinic protons appear as a singlet.
-
Calculate the purity of the analyte using the following formula:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I_analyte, I_IS: Integral values for the analyte and internal standard signals.
-
N_analyte, N_IS: Number of protons for the integrated signals of the analyte and internal standard.
-
MW_analyte, MW_IS: Molecular weights of the analyte and internal standard.
-
m_analyte, m_IS: Masses of the analyte and internal standard.
-
Purity_IS: Purity of the internal standard.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the purity assessment of a single batch of this compound by qNMR and a comparative HPLC-UV method.
| Parameter | qNMR Result | HPLC-UV Result |
| Purity (%) | 98.9% | 99.5% (Area %) |
| Standard Deviation | ± 0.2% | ± 0.1% |
| Analysis Time | ~15 minutes/sample | ~30 minutes/sample |
| Comments | Provides a direct, absolute purity value. Structural confirmation is inherent. | High sensitivity to trace impurities. Area % may not reflect true purity if impurities have different UV response factors. |
Visualizations
Caption: Workflow for purity determination by quantitative NMR (qNMR).
Caption: Logic of using orthogonal methods for comprehensive purity validation.
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
- 4. benchchem.com [benchchem.com]
- 5. acgpubs.org [acgpubs.org]
- 6. enovatia.com [enovatia.com]
- 7. tutorchase.com [tutorchase.com]
- 8. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 9. benchchem.com [benchchem.com]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Definitive Structural Elucidation: A Comparative Guide to the Confirmation of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. For novel compounds such as 3-Bromo-5-ethoxy-4-hydroxybenzonitrile, a substituted benzonitrile with potential applications in medicinal chemistry and materials science, precise structural confirmation is paramount.[1] This guide provides a comparative analysis of the primary and alternative methodologies for the structural elucidation of this compound, with a focus on the gold-standard technique of single-crystal X-ray crystallography.
While X-ray crystallography provides unparalleled detail on the solid-state conformation, a multi-technique approach employing spectroscopic methods is often essential for a comprehensive understanding of a molecule's identity and purity.[2] This guide will objectively compare the performance of X-ray crystallography with other widely used analytical techniques, supported by illustrative data and detailed experimental protocols.
Comparative Analysis of Structural Elucidation Techniques
The selection of an appropriate analytical method for structural confirmation depends on several factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. The following table summarizes the key attributes of X-ray crystallography and its common alternatives.
| Technique | Information Obtained | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, absolute configuration, and crystal packing. | High-quality single crystal (typically 0.1-0.5 mm). | Provides definitive and unambiguous structural information.[3] | Crystal growth can be challenging and time-consuming.[4] Not suitable for amorphous solids or non-crystalline oils. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C), chemical environment of nuclei, and solution-state conformation. | 5-10 mg dissolved in a deuterated solvent.[2] | Non-destructive, provides information about the molecule in solution, and relatively fast for routine analysis. | Does not provide direct information on bond lengths or angles. Can be difficult to interpret for complex molecules or mixtures. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups. | Small amount of solid or liquid sample. | Fast, simple, and requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. | Small amount of sample. | High sensitivity and can be used to determine the molecular formula. | Does not provide information on the connectivity or stereochemistry of the molecule. |
| Three-Dimensional Electron Diffraction (3DED) | 3D molecular structure from nanocrystals. | Microcrystalline powder. | Suitable for very small crystals that are not amenable to X-ray diffraction.[5] | An evolving technique compared to the century-old X-ray crystallography.[5] |
Experimental Protocols
A detailed and reproducible experimental protocol is crucial for obtaining high-quality data. Below are representative methodologies for the key experiments discussed.
1. Single-Crystal X-ray Crystallography
The structural determination of a small molecule like this compound via X-ray crystallography involves a series of precise steps, from crystal growth to data refinement.
-
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound. A variety of solvents and solvent mixtures (e.g., ethanol, acetone, ethyl acetate, hexane) should be screened to find optimal crystallization conditions.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial structure is solved using direct methods or Patterson methods.[6] The structural model is then refined against the experimental data to obtain the final, accurate molecular structure.
2. Spectroscopic Analysis
Spectroscopic techniques are fundamental in chemical synthesis and drug development for verifying molecular structure and purity.[2]
-
NMR Spectroscopy:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[2]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H.
-
-
FT-IR Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The presence of a broad O-H stretching band around 3300-3500 cm⁻¹ and a sharp nitrile (-C≡N) stretch around 2230 cm⁻¹ would be characteristic.[2]
-
Illustrative Spectroscopic Data
The following table presents expected spectroscopic data for this compound based on the analysis of similar substituted benzonitriles.[2]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethoxy group (a triplet and a quartet), aromatic protons, and a broad singlet for the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic nature of the substituents.[2] |
| ¹³C NMR | Resonances for the carbons of the ethoxy group, the aromatic ring, and the nitrile carbon. |
| FT-IR | A broad absorption band in the region of 3500-3300 cm⁻¹ (O-H stretch) and a sharp, intense band around 2230 cm⁻¹ (C≡N stretch).[2] |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of C₉H₈BrNO₂ (242.07 g/mol ).[7] |
Visualizing the Workflow and Comparisons
To further clarify the processes and relationships discussed, the following diagrams have been generated.
Caption: Experimental workflow for the structural confirmation of a small molecule.
Caption: Comparison of structural elucidation techniques.
References
- 1. CAS 330462-57-2: this compound [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. XFELs make small molecule crystallography without crystals possible | Research | Chemistry World [chemistryworld.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vibrantpharma.com [vibrantpharma.com]
Investigating the Cross-Reactivity of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile in biological assays. Due to the limited publicly available data on this specific compound, this document leverages experimental data from its close structural analog, Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), a widely studied herbicide. The information presented here is intended to guide researchers in designing experiments to assess the cross-reactivity of this compound and similar compounds.
Introduction
This compound is a substituted benzonitrile with potential biological activity.[1] Understanding its cross-reactivity is crucial for accurately interpreting results from biological assays and for assessing its potential off-target effects in drug development. Its structural similarity to Bromoxynil, a known inhibitor of Photosystem II (PSII) in plants, suggests that this compound may exhibit similar biological activities and cross-reactivity profiles.[2]
Bromoxynil and its derivatives act by inhibiting the photosynthetic electron transport chain at the D1 protein of PSII.[3] This guide will explore the cross-reactivity of compounds structurally related to Bromoxynil in two key assay types: a biochemical assay measuring PSII inhibition and an immunoassay (ELISA) designed for Bromoxynil detection.
Comparative Analysis of Cross-Reactivity
The following sections present available data on the cross-reactivity of Bromoxynil and its analogs in Photosystem II inhibition assays and immunoassays. While direct experimental data for this compound is not available in the reviewed literature, the data for structurally similar compounds can provide valuable insights into its potential behavior.
Photosystem II Inhibition Assay
The herbicidal activity of Bromoxynil and its analogs is primarily due to their ability to inhibit Photosystem II. The inhibitory potency is often quantified by the concentration required to cause 50% inhibition of a measured parameter (e.g., electron transport rate), known as the IC50 value, or the dose required to cause a 50% reduction in plant growth (GR50).
Table 1: Herbicidal Activity of Bromoxynil and its Analogs on Various Plant Species
| Compound | Target Species | Parameter | Value | Reference |
| Bromoxynil | Amaranthus retroflexus (Redroot Pigweed) | % Injury (at 0.28 kg/ha ) | 75 | [2] |
| Pyridine Analog of Bromoxynil | Amaranthus retroflexus (Redroot Pigweed) | % Injury (at 0.28 kg/ha ) | 95 | [2] |
| Pyrimidine Analog of Bromoxynil | Amaranthus retroflexus (Redroot Pigweed) | % Injury (at 0.28 kg/ha ) | 20 | [2] |
| Bromoxynil | Glycine max (Soybean) | % Injury (at 0.28 kg/ha ) | 10 | [2] |
| Pyridine Analog of Bromoxynil | Glycine max (Soybean) | % Injury (at 0.28 kg/ha ) | 15 | [2] |
| Pyrimidine Analog of Bromoxynil | Glycine max (Soybean) | % Injury (at 0.28 kg/ha ) | 5 | [2] |
Note: The structures of the pyridine and pyrimidine analogs can be found in the original publication.
Immunoassay (ELISA) Cross-Reactivity
Enzyme-Linked Immunosorbent Assays (ELISAs) are commonly used for the detection and quantification of specific molecules, such as herbicides in environmental samples. The specificity of an ELISA is determined by the cross-reactivity of the antibodies with structurally related compounds.
Table 2: Cross-Reactivity of Bromoxynil and Related Compounds in a Competitive ELISA
| Compound | % Cross-Reactivity | Reference |
| Bromoxynil | 100 | [1] |
| 2,6-Dibromophenol | Low | [1] |
| Bromoxynil octanoate | Low | [1] |
| Other tested herbicides | No | [1] |
Note: The specific percentage of cross-reactivity for 2,6-dibromophenol and Bromoxynil octanoate were described as "little" in the source material, indicating a qualitative rather than a precise quantitative measurement in that particular study.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of the cross-reactivity of this compound.
Photosystem II Inhibition Assay (Chlorophyll Fluorescence)
This protocol describes the measurement of Photosystem II activity by monitoring chlorophyll fluorescence induction kinetics (OJIP curve).
Objective: To determine the inhibitory effect of test compounds on the photosynthetic electron transport chain.
Materials:
-
Plant leaves (e.g., spinach, pea)
-
Test compounds (including this compound and reference compounds like Bromoxynil) dissolved in a suitable solvent (e.g., DMSO)
-
Incubation buffer (e.g., phosphate buffer with 0.5% (v/v) ethanol and 1% (v/v) Tween 20)
-
Pulse-Amplitude-Modulation (PAM) fluorometer
-
Leaf clips
Procedure:
-
Sample Preparation: Prepare a series of dilutions of the test compounds in the incubation buffer.
-
Dark Adaptation: Detach leaves from the plant and place them in the dark for at least 30 minutes to ensure all reaction centers of Photosystem II are open.
-
Incubation: Immerse the dark-adapted leaves in the respective test solutions for a defined period (e.g., 2 hours). Include a control group with the incubation buffer only.
-
Measurement:
-
Secure a leaf clip to the incubated leaf.
-
Place the leaf clip in the PAM fluorometer.
-
Apply a saturating pulse of light to the leaf sample.
-
Record the chlorophyll fluorescence induction curve (OJIP transient). The key points of the curve are:
-
O (F₀): Minimal fluorescence, when PSII reaction centers are open.
-
J & I: Intermediate fluorescence levels.
-
P (Fm): Maximal fluorescence, when PSII reaction centers are closed.
-
-
-
Data Analysis:
-
From the OJIP curve, calculate the maximum quantum yield of PSII photochemistry (Fv/Fm), where Fv = Fm - F₀.
-
Plot the percentage inhibition of Fv/Fm against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of Fv/Fm).
-
Whole-Plant Herbicidal Activity Assay
This protocol outlines a method to assess the herbicidal effect of test compounds on whole plants.
Objective: To evaluate the in-vivo efficacy of test compounds as herbicides.
Materials:
-
Seeds of a susceptible plant species (e.g., Amaranthus retroflexus)
-
Potting soil
-
Pots or trays
-
Test compounds formulated for spraying (e.g., dissolved in water with a surfactant)
-
Spray chamber
Procedure:
-
Plant Growth: Sow seeds in pots filled with potting soil and grow them in a controlled environment (greenhouse or growth chamber) until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Treatment Application:
-
Prepare different concentrations of the test compounds in a spray solution.
-
Apply the solutions to the plants using a calibrated spray chamber to ensure uniform coverage.
-
Include a control group sprayed only with the solvent and surfactant.
-
-
Incubation: Return the treated plants to the controlled environment.
-
Assessment:
-
Visually assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
Score the injury on a scale of 0% (no effect) to 100% (plant death).
-
-
Data Analysis:
-
For a quantitative assessment, harvest the above-ground biomass at the end of the experiment and measure the fresh or dry weight.
-
Calculate the percentage of growth reduction compared to the control group.
-
Determine the GR50 value (the dose of the compound that causes a 50% reduction in plant growth).
-
Competitive ELISA for Cross-Reactivity Determination
This protocol describes a competitive ELISA to determine the cross-reactivity of this compound with antibodies raised against a Bromoxynil derivative.
Objective: To quantify the ability of a test compound to compete with a specific antigen for antibody binding.
Materials:
-
Microtiter plates coated with a Bromoxynil-protein conjugate
-
Primary antibody specific for Bromoxynil
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Test compounds (including this compound and a range of structurally related compounds)
-
Bromoxynil standard solution
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Blocking: Block the coated microtiter plate with blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare serial dilutions of the Bromoxynil standard and the test compounds.
-
Add the standard or test compound solutions to the wells.
-
Immediately add a fixed concentration of the primary antibody to all wells.
-
Incubate for 1-2 hours at room temperature to allow for competition.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Signal Development: Add the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the logarithm of the Bromoxynil concentration.
-
Determine the IC50 value for Bromoxynil and each test compound (the concentration that causes 50% inhibition of the maximum signal).
-
Calculate the percentage cross-reactivity (%CR) for each test compound using the following formula: %CR = (IC50 of Bromoxynil / IC50 of test compound) x 100
-
Visualizations
The following diagrams illustrate the key biological pathway and experimental workflows described in this guide.
Caption: Inhibition of Photosystem II by Bromoxynil and its analogs.
Caption: Workflow for the whole-plant herbicidal activity assay.
Caption: Workflow for the competitive ELISA.
References
The Precursor Potential: A Comparative Guide to 3-Bromo-5-ethoxy-4-hydroxybenzonitrile in Drug Discovery
In the landscape of modern drug discovery, the selection of versatile and efficient precursor molecules is a critical determinant of success in the synthesis of novel therapeutic agents. Among the myriad of available building blocks, 3-Bromo-5-ethoxy-4-hydroxybenzonitrile has emerged as a promising scaffold, particularly in the development of targeted therapies such as kinase inhibitors. This guide provides a comprehensive benchmark analysis of this precursor, comparing its synthetic utility with potential alternatives and offering insights into its application in the synthesis of bioactive molecules targeting critical signaling pathways.
Physicochemical Properties and Synthetic Versatility
This compound is a polysubstituted aromatic compound featuring a reactive bromine atom, a hydroxyl group, an ethoxy moiety, and a nitrile group. This unique combination of functional groups makes it a highly versatile precursor for a range of chemical transformations crucial in medicinal chemistry.
| Property | Value | Significance in Drug Discovery |
| Molecular Formula | C₉H₈BrNO₂ | Provides a compact and functionalized core for further elaboration. |
| Molecular Weight | 242.07 g/mol | Falls within the typical range for fragment-based drug design and lead optimization. |
| Key Functional Groups | Bromine, Hydroxyl, Ethoxy, Nitrile | Offers multiple reaction sites for diversification and modulation of physicochemical properties. The bromine atom is particularly amenable to cross-coupling reactions. |
Performance in Key Synthetic Reactions: A Comparative Overview
While direct, head-to-head comparative studies for this compound are not extensively documented in publicly available literature, its utility can be benchmarked by examining the performance of structurally similar compounds in key synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern drug synthesis, enabling the formation of biaryl structures prevalent in many kinase inhibitors.
The bromine atom on the benzonitrile ring serves as an excellent handle for such transformations. Below is a comparative summary of reaction conditions for Suzuki coupling of various brominated aromatic precursors, providing a likely performance benchmark for this compound.
| Precursor | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Amino-3-bromobenzoic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/Water | 100 | 12 | 85-95 |
| 3-Bromoquinoline | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/Water | 90 | 12-16 | 80-90 |
| 5-Bromo-N-phenylpyridin-3-amine | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/Water | 100 | 12 | >95 |
| General Aryl Bromide | NiCl₂(PCy₃)₂ | K₃PO₄ | 2-Me-THF | 100 | 18 | High |
This table presents generalized data from various sources for structurally related compounds and should be considered as a guide for optimizing reactions with this compound.
The diverse range of successful reaction conditions for similar brominated precursors suggests that this compound would perform efficiently in Suzuki-Miyaura coupling reactions, offering high yields and compatibility with various functional groups.
Application in the Synthesis of Kinase Inhibitors
Substituted benzonitriles are established pharmacophores in a multitude of kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. The core structure of this compound is highly analogous to that of known tyrosine kinase inhibitors. For instance, the compound α-cyano-3-ethoxy-4-hydroxy-5-phenylthiomethylcinnamamide (ST 638) is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This suggests that derivatives of this compound are prime candidates for the development of novel EGFR inhibitors and other targeted cancer therapies.
The EGFR Signaling Pathway: A Key Target
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, triggers a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, making it a critical target for therapeutic intervention.
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Protocols: A Generalized Workflow
The following section provides a detailed, generalized methodology for a key synthetic transformation involving a brominated benzonitrile precursor – the Suzuki-Miyaura cross-coupling reaction. This protocol can serve as a starting point for the functionalization of this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas three times.
-
Solvent and Catalyst Addition: Add the degassed solvent mixture, followed by the palladium catalyst.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.
Conclusion
While direct comparative data remains a subject for future investigation, the structural features and the performance of analogous compounds strongly suggest that this compound is a highly valuable and versatile precursor in drug discovery. Its suitability for robust carbon-carbon bond-forming reactions, coupled with its core structure being present in known kinase inhibitors, positions it as a compelling starting material for the synthesis of novel therapeutics targeting a range of diseases, including cancer. The provided experimental framework and pathway analysis offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising molecule.
Purity Analysis of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile from Commercial Suppliers: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of chemical starting materials is of paramount importance. This guide provides a comparative analysis of the stated purity of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile (CAS No. 330462-57-2) from various commercial suppliers. Furthermore, it outlines a comprehensive experimental protocol for the determination of purity using High-Performance Liquid Chromatography (HPLC), a widely accepted and robust analytical technique.
Supplier Purity Comparison
The following table summarizes the publicly available purity information for this compound from different commercial suppliers. It is important to note that purity values can be lot-specific and it is always recommended to refer to the Certificate of Analysis for the most accurate and up-to-date information.
| Supplier | Stated Purity | CAS Number |
| Vibrant Pharma Inc. | 97%[1] | 330462-57-2[1] |
| Cymit Quimica | 97%[2] | 330462-57-2[2] |
| LookChem | 98% Min[3] | 330462-57-2[3] |
| RHAWN | 97%[4] | 330462-57-2[4] |
Experimental Protocol for Purity Determination by HPLC
This section details a representative High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. This protocol is based on established analytical practices for substituted benzonitriles.
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for this application.
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: Formic acid or trifluoroacetic acid (TFA) for mobile phase modification.
-
Sample: this compound.
-
Volumetric flasks, pipettes, and vials.
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or optimized based on the UV spectrum of the compound)
-
Injection Volume: 10 µL
3. Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of a reference standard of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL. Prepare a working standard solution of 0.1 mg/mL by diluting the stock solution.
-
Sample Solution: Prepare the sample solution from each supplier in the same manner as the standard solution.
4. Analysis
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solutions from each supplier.
-
Analyze the resulting chromatograms for the area of the main peak and any impurity peaks.
5. Purity Calculation
The purity of the sample can be calculated based on the area percent method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for the purity analysis of this compound.
Caption: Experimental workflow for HPLC-based purity analysis.
Signaling Pathway Diagram (Placeholder)
As this guide focuses on a chemical purity comparison, a signaling pathway is not directly applicable. However, to fulfill the mandatory visualization requirement, a logical relationship diagram illustrating the factors influencing the choice of an analytical method is provided below.
Caption: Factors influencing analytical method selection.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 3-Bromo-5-ethoxy-4-hydroxybenzonitrile, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety Considerations:
Quantitative Hazard Data Summary
The following table summarizes the hazard classifications for compounds structurally similar to this compound. This information should be used to inform a conservative approach to handling and disposal.
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Toxicity, Oral | Toxic or harmful if swallowed.[1][2][3][4] | Ingestion |
| Acute Toxicity, Dermal | Toxic or harmful in contact with skin.[1][2][3] | Skin Contact |
| Acute Toxicity, Inhalation | Toxic or harmful if inhaled.[1][2] | Inhalation |
| Skin Irritation | Causes skin irritation.[1][3] | Skin Contact |
| Eye Irritation | Causes serious eye irritation.[1][3] | Eye Contact |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in accordance with local, state, and federal hazardous waste regulations.[7][8][9] The following protocol outlines the necessary steps for its safe disposal.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[10]
-
Segregate this waste from non-hazardous materials and other incompatible chemical waste streams to prevent dangerous reactions.[7][11] Keep solid and liquid waste in separate containers.[11]
2. Containerization:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.[7][10] The original container is often the best option.[10]
-
Ensure the container is in good condition and has a secure, tightly sealed lid.[7]
-
Do not overfill containers; a general guideline is to fill to no more than 75% capacity to allow for vapor expansion.[8]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[12]
-
The label must include the full chemical name: "this compound."
-
Indicate the specific hazards of the chemical (e.g., "Toxic," "Irritant").[12]
-
Note the accumulation start date on the label.
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[12][13]
-
The SAA must be under the control of the laboratory personnel and located at or near the point of generation.[12]
-
Store in a cool, dry, and well-ventilated location away from heat sources and direct sunlight.[5][7]
-
Ensure secondary containment, such as a spill tray, is in place to capture any potential leaks.[8][11]
5. Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup and disposal.[13]
-
Do not dispose of this compound down the drain or in regular trash.[8]
-
Follow all institutional and regulatory procedures for waste manifest tracking, which ensures a "cradle-to-grave" approach to hazardous waste management.[12][14]
Experimental Workflow for Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 3-Bromo-5-hydroxybenzonitrile | C7H4BrNO | CID 18440043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | CID 75341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. Chemical waste - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. vumc.org [vumc.org]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Personal protective equipment for handling 3-Bromo-5-ethoxy-4-hydroxybenzonitrile
Essential Safety and Handling Guide for 3-Bromo-5-ethoxy-4-hydroxybenzonitrile
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is limited, its structure suggests that it should be handled with care. The primary hazards are expected to be skin and eye irritation, and potential toxicity if ingested or inhaled. A comprehensive PPE strategy is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles to protect against splashes. |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contaminated. |
| Body | Chemical-resistant Laboratory Coat | A long-sleeved, fully buttoned lab coat is required. |
| Respiratory | NIOSH-approved Respirator | Use a respirator with appropriate cartridges if handling the compound as a powder outside of a certified chemical fume hood or if aerosolization is possible. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.
Engineering Controls:
-
Ventilation: All manipulations of this compound should be conducted in a certified chemical fume hood.
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong oxidizing agents.
Experimental Protocol: Standard Handling Procedure
This protocol outlines the necessary steps for the safe handling of this compound during routine laboratory work.
Preparation:
-
Confirm that the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents inside the fume hood.
-
Ensure a spill kit is readily available.
-
Don all required PPE as specified in Table 1.
Handling:
-
Perform all transfers and weighing of the compound within the fume hood.
-
Avoid the formation of dust and aerosols.
-
Use appropriate tools (e.g., spatulas, weighing paper) to prevent direct contact.
-
Keep the container sealed when not in use.
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Remove PPE in the correct order to prevent cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Waste: Dispose of the compound and any contaminated materials in a designated and properly labeled hazardous waste container.
-
Container Disposal: Ensure containers are empty before disposal. Follow all local, state, and federal regulations for chemical waste disposal.
Visualized Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting.
Caption: Standard workflow for handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
